Tert-butyl o-tolylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-7-5-6-8-10(9)13-11(14)15-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDAFUNCFQYMDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431175 | |
| Record name | tert-butyl o-tolylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74965-31-4 | |
| Record name | tert-butyl o-tolylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl o-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl o-tolylcarbamate, a key intermediate in organic synthesis. The document details the prevalent synthetic methodology, extensive characterization data, and explicit experimental protocols.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the N-tert-butoxycarbonylation (Boc protection) of o-toluidine. This reaction typically involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-donating reagent. The reaction proceeds via the nucleophilic attack of the amino group of o-toluidine on one of the carbonyl carbons of (Boc)₂O. The mechanism involves the formation of a tetrahedral intermediate which then collapses to form the carbamate, with the release of tert-butanol and carbon dioxide as byproducts.[1][2] While the reaction can proceed without a base, a mild base such as triethylamine or sodium bicarbonate is often employed to neutralize the resulting acidic byproducts and drive the reaction to completion.[3]
Reaction Scheme:
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the singlet for the nine equivalent protons of the tert-butyl group, and a broad singlet for the N-H proton of the carbamate.
-
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the aromatic and methyl carbons of the o-tolyl group.
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and tert-butyl groups) are observed just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band characteristic of the carbamate carbonyl group, typically found between 1680-1720 cm⁻¹.[4]
-
C-N Stretch: This absorption is usually found in the 1200-1350 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is also expected.[4]
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for compounds containing a tert-butyl group include the loss of a tert-butyl cation ([M-57]⁺) or the loss of isobutylene ([M-56]⁺).[4]
2.4. Melting Point
The melting point of a solid compound is a crucial indicator of its purity. A sharp and well-defined melting point range suggests a high degree of purity.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Reference |
| Yield | 93% | [5] |
| Physical State | White Solid | [5] |
| Melting Point | 84-85 °C | [5] |
Table 2: Spectroscopic Characterization Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.83 (d, J = 8 Hz, 1H), 7.22 (t, J = 8 Hz, 1H), 7.17 (d, J = 8 Hz, 1H), 7.03 (t, J = 8 Hz, 1H), 6.37 (bs, 1H), 2.28 (s, 3H), 1.57 (s, 9H) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 153.00, 136.20, 132.80, 130.20, 126.60, 123.60, 121.00, 80.20, 28.20, 17.60 | [5] |
| IR (Predicted) | N-H stretch: ~3300 cm⁻¹, C-H (sp²) stretch: >3000 cm⁻¹, C-H (sp³) stretch: <3000 cm⁻¹, C=O stretch: ~1700 cm⁻¹ | General |
| MS (Predicted) | [M]⁺: 207, [M-57]⁺: 150 | General |
Experimental Protocols
4.1. Synthesis of this compound
This protocol is a representative procedure for the Boc protection of o-toluidine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-toluidine (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). If a base is used, add triethylamine (1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound as a white solid.
4.2. Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid product using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Acquire the mass spectrum in the desired ionization mode (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).
-
Visualizations
Caption: Synthesis and Characterization Workflow for this compound.
Caption: Logical Relationship of Characterization Techniques.
References
The Lynchpin of Regiocontrol: A Technical Guide to the Mechanism of Action of Tert-butyl o-tolylcarbamate in Organic Synthesis
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate landscape of modern organic synthesis, the quest for precise molecular architecture is paramount. For researchers, scientists, and drug development professionals, the ability to selectively functionalize aromatic rings is a cornerstone of creating novel chemical entities with desired properties. This whitepaper provides an in-depth technical guide on the mechanism of action of tert-butyl o-tolylcarbamate, a reagent whose strategic utility lies in its powerful capacity for directed regiocontrol in the construction of complex aromatic systems.
At its core, the primary mechanism of action of this compound is its function as a potent Directed Metalation Group (DMG) in the context of Directed ortho-Metalation (DoM) . This process allows for the selective deprotonation and subsequent functionalization of the aromatic ring at the position ortho to the carbamate group, overriding the conventional electronic effects that typically govern electrophilic aromatic substitution.
The Core Mechanism: Directed ortho-Metalation (DoM)
The DoM reaction is a powerful tool for C-H bond activation, enabling the introduction of a wide array of electrophiles onto an aromatic ring with high regioselectivity. The this compound molecule is exquisitely designed for this purpose. The carbamate moiety, specifically the carbonyl oxygen and the nitrogen atom, acts as a Lewis basic site that coordinates to a strong organolithium base, typically sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA).
This coordination event brings the lithium atom into close proximity to the protons on the aromatic ring. Due to this proximity, the organolithium base selectively abstracts a proton from one of the ortho positions. In the case of this compound, this deprotonation occurs at the position adjacent to the carbamate group. This step forms a thermodynamically stable aryllithium intermediate, which is poised to react with a variety of electrophiles.
The overall transformation can be summarized in the following logical workflow:
The strength of the O-carbamate group as a DMG is among the highest in the established hierarchy, ensuring efficient and clean lithiation.[1][2] This makes this compound a valuable tool for the synthesis of polysubstituted aromatic compounds.
Quantitative Data Summary
| Electrophile (E+) | Product Type | General Yield Range (%) |
| D₂O | Deuterated Arene | >95 |
| MeI | Methylated Arene | 85-95 |
| Me₃SiCl | Silylated Arene | 90-98 |
| I₂ | Iodinated Arene | 75-90 |
| DMF | Aldehyde | 60-80 |
| (PhS)₂ | Thioether | 70-85 |
| R₂CO | Tertiary Alcohol | 70-90 |
| RCHO | Secondary Alcohol | 75-95 |
Note: Yields are generalized from studies on various aryl O-carbamates and are intended to be representative. Actual yields will vary based on specific reaction conditions and the steric and electronic nature of the electrophile.
Experimental Protocols
To facilitate the application of this powerful synthetic tool, detailed experimental protocols for the synthesis of the starting material and its subsequent use in a Directed ortho-Metalation reaction are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of o-cresol with tert-butyl isocyanate or, more commonly, through the Boc-protection of o-toluidine. A general procedure for the latter is as follows:
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve o-toluidine (1.0 eq.) in the chosen solvent.
-
Add triethylamine (1.2 eq.) to the solution.
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Directed ortho-Metalation and Electrophilic Quench
The following is a general procedure for the DoM of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Electrophile (e.g., trimethylsilyl chloride, iodomethane, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add TMEDA (1.2 eq.) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
To the cold, stirred solution, add s-BuLi (1.2 eq.) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to allow for the formation of the ortho-lithiated species.
-
Add the chosen electrophile (1.2-1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the lithiated intermediate.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography, recrystallization, or distillation.
The following diagram illustrates the experimental workflow for the Directed ortho-Metalation of this compound.
Conclusion
This compound serves as a powerful and reliable tool in organic synthesis, primarily through its action as a Directed Metalation Group. The ability to predictably and efficiently introduce a wide range of functional groups at the ortho position of the tolyl ring makes it an invaluable asset for the construction of complex molecules in academic research, and in the development of new pharmaceuticals and materials. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent.
References
Tert-butyl o-tolylcarbamate: A Versatile Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic use of precursor molecules is fundamental to the efficient synthesis of complex therapeutic agents. Among these, carbamate derivatives, particularly tert-butyl carbamates, have emerged as indispensable tools. This technical guide focuses on tert-butyl o-tolylcarbamate, a key building block whose structural features offer unique advantages in the design and synthesis of novel pharmaceuticals. This document will delve into its synthesis, physicochemical properties, and its role as a precursor, providing detailed experimental protocols and conceptual workflows to support researchers in drug discovery and development.
Core Physicochemical and Spectroscopic Data
A comprehensive understanding of a precursor's physical and chemical characteristics is paramount for its effective application. The data for this compound, along with related carbamates for comparison, are summarized below.
| Property | Value (this compound) | Value (tert-butyl m-tolylcarbamate) |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol | 207.27 g/mol |
| Melting Point | 83–84 °C[1] | Not available |
| Rf Value | 0.55 (hexane/EtOAc = 20:1)[1] | Not available |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 2.25 (s, 3H), 1.52 (s, 9H)[1] | Not available |
The Strategic Role of this compound in Synthesis
The utility of this compound in medicinal chemistry stems primarily from the versatile nature of the tert-butoxycarbonyl (Boc) protecting group and the influence of the o-tolyl moiety. The Boc group provides a robust yet readily cleavable protecting group for the amine functionality, allowing for selective reactions at other sites of a molecule.[2][3] The o-tolyl group can influence the molecule's conformation and electronic properties, which can be advantageous in directing subsequent synthetic steps or in shaping the final compound's interaction with biological targets.
General Synthetic Workflow
The synthesis of more complex molecules using this compound as a starting material typically follows a logical progression of protection, modification, and deprotection steps.
Caption: General workflow for utilizing this compound.
Experimental Protocols
Detailed and reproducible experimental procedures are the cornerstone of successful synthetic chemistry. Below are protocols for the synthesis of this compound and a general procedure for its deprotection.
Synthesis of this compound
This protocol is based on the general and widely used method of reacting an amine with di-tert-butyl dicarbonate (Boc anhydride).[4]
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve o-toluidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents). If using DMAP, a catalytic amount (e.g., 0.1 equivalents) is often sufficient in conjunction with a stoichiometric amount of a weaker base like triethylamine.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Boc Deprotection of this compound Derivatives
The removal of the Boc group is a critical step to unmask the amine functionality for subsequent reactions. This is typically achieved under acidic conditions.[4]
Materials:
-
Boc-protected compound (derivative of this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., methanol or dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or the HCl solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine.
Application in the Synthesis of Bioactive Molecules
While specific examples of drugs derived directly from this compound are not prevalent in the public literature, the broader class of tert-butyl phenylcarbamate derivatives has been explored for various therapeutic applications, notably as anti-inflammatory agents.[5][6][7] The synthesis of a series of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been reported, where the carbamate serves as a key structural motif.[5][6][7]
The general strategy involves the initial protection of an aminophenyl group, followed by coupling with various carboxylic acids to form amide bonds. This approach highlights the utility of the carbamate as a stable protecting group that allows for the selective formation of other functionalities within the molecule.
Logical Pathway for the Synthesis of Phenylcarbamate-based Bioactive Compounds
Caption: Logical flow for creating bioactive phenylcarbamate analogs.
Conclusion
This compound represents a valuable and versatile precursor in the medicinal chemist's toolkit. Its straightforward synthesis and the reliable protection-deprotection chemistry of the Boc group make it an excellent starting point for the construction of complex molecular architectures. The strategic incorporation of the o-tolylcarbamate moiety can be instrumental in developing novel therapeutic agents with a range of biological activities. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tert-butyl o-tolylcarbamate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl o-tolylcarbamate, a key intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.83 | Doublet (d) | 8 | 1H | Ar-H |
| 7.22 | Triplet (t) | 8 | 1H | Ar-H |
| 7.17 | Doublet (d) | 8 | 1H | Ar-H |
| 7.03 | Triplet (t) | 8 | 1H | Ar-H |
| 6.37 | Broad Singlet (bs) | - | 1H | N-H |
| 2.28 | Singlet (s) | - | 3H | Ar-CH₃ |
| 1.57 | Singlet (s) | - | 9H | -C(CH₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 153.00 | C=O (Carbamate) |
| 136.20 | Ar-C |
| 132.80 | Ar-C |
| 130.20 | Ar-C |
| 126.60 | Ar-C |
| 123.60 | Ar-C |
| 121.00 | Ar-C |
| 80.20 | -C (CH₃)₃ |
| 28.20 | -C(C H₃)₃ |
| 17.60 | Ar-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Key Characteristics |
| N-H Stretch | 3200-3400 | Sharp to broad band |
| Aromatic C-H Stretch | 3000-3100 | Medium to weak bands |
| Aliphatic C-H Stretch | 2850-2980 | Strong, sharp absorptions |
| C=O Stretch (Carbamate) | 1680-1720 | Strong, sharp absorption |
| Aromatic C=C Stretch | 1450-1600 | Series of medium-intensity absorptions |
Table 4: Predicted Mass Spectrometry (MS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.13321 |
| [M+Na]⁺ | 230.11515 |
| [M+K]⁺ | 246.08909 |
| [M+NH₄]⁺ | 225.15975 |
| [M-H]⁻ | 206.11865 |
| [M+HCOO]⁻ | 252.12413 |
| [M+CH₃COO]⁻ | 266.13978 |
Note: This data is predicted and sourced from PubChem.[4] The molecular weight of this compound is 207.27 g/mol .[5]
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
400 MHz NMR spectrometer
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of CDCl₃ directly in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.
-
¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. The acquisition parameters included a 30° pulse width, a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. 1024 scans were co-added and Fourier transformed. Chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol and lint-free wipes for cleaning
Procedure:
-
Background Scan: The ATR crystal was cleaned with isopropanol and a lint-free wipe and allowed to dry completely. A background spectrum was collected to account for atmospheric CO₂ and H₂O.
-
Sample Application: A small amount of solid this compound was placed directly onto the ATR crystal. The pressure arm was engaged to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The final absorbance spectrum was generated by automatically ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
-
Ionization: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.
-
Analysis: The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500. Key instrument parameters, such as capillary voltage and cone voltage, were optimized to maximize the signal of the molecular ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
In-Depth Technical Guide: Solubility of Tert-butyl o-tolylcarbamate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of tert-butyl o-tolylcarbamate. Understanding the solubility of this compound is crucial for its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This document outlines the known qualitative solubility of this compound, provides a comprehensive experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in this process.
Introduction to this compound and its Solubility
This compound is a carbamate derivative that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring both a bulky tert-butyl group and an aromatic tolyl group, influences its physical properties, including its solubility in various organic solvents. The solubility of a compound is a critical parameter that affects its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is therefore essential for process optimization and the successful development of synthetic routes.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides the known qualitative solubility and a standardized methodology for its quantitative determination.
Solubility Data
The following table summarizes the available qualitative solubility information for this compound in common organic solvents. Quantitative solubility values are not readily found in the literature and should be determined experimentally using the protocol provided in this guide.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Acetone | C₃H₆O | Soluble[1] | Data not available |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | Data not available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Data not available |
| Methanol | CH₃OH | To be determined | Data not available |
| Ethanol | C₂H₅OH | To be determined | Data not available |
| Ethyl Acetate | C₄H₈O₂ | To be determined | Data not available |
| Toluene | C₇H₈ | To be determined | Data not available |
| Hexane | C₆H₁₄ | To be determined | Data not available |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is reliable and can be performed with standard laboratory equipment.
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Glass syringes
-
Pre-weighed vials for collecting the filtrate
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment (e.g., a 25°C water bath) and stir vigorously using a magnetic stirrer or shaker for a predetermined equilibration time (e.g., 24-48 hours). This allows the system to reach solubility equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the temperature-controlled environment.
-
Carefully draw a known volume of the supernatant (the clear saturated solution) into a glass syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered saturated solution into a pre-weighed, labeled vial. Record the exact volume of the filtrate collected.
-
-
Gravimetric Analysis:
-
Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. This can be expedited by using a gentle stream of nitrogen or by placing the vial in a vacuum oven at a temperature below the melting point of the solute.
-
Once the solvent has completely evaporated, re-weigh the vial containing the dried solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
The solubility can then be expressed in various units, such as g/100 mL or mg/mL, using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
3.3. Data Validation
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
Experimental Workflow Diagram
The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative assessment. Researchers and drug development professionals can utilize this information to facilitate the effective use of this compound in their synthetic and development endeavors.
References
An In-depth Technical Guide to the Safe Handling of Tert-butyl o-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tert-butyl o-tolylcarbamate (CAS No. 74965-31-4). The information presented is intended to support laboratory personnel in the safe use of this compound and to establish appropriate safety protocols. Due to the limited availability of a specific, official Safety Data Sheet (SDS), this guide synthesizes available data for this compound with general safety principles for the carbamate class of compounds.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C₁₂H₁₇NO₂. The following table summarizes its known physical and chemical properties.
| Property | Value | Source(s) |
| CAS Number | 74965-31-4 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | N/A |
| Molecular Weight | 207.27 g/mol | N/A |
| Appearance | White solid | N/A |
| Melting Point | 82-85 °C | N/A |
| Boiling Point | 250.447 °C at 760 mmHg | N/A |
| Density | No data available | N/A |
| Solubility | No data available | N/A |
| Flash Point | No data available | N/A |
Toxicological Information and Hazard Assessment
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
Given the lack of specific data, it is recommended to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
| PPE | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing or dust generation. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the operation. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating and inhaling dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a tightly sealed container.
Fire and Explosion Hazards
Specific fire and explosion data for this compound are not available. As a solid organic compound, it is expected to be combustible.
Extinguishing Media:
-
Suitable: Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4]
-
Unsuitable: Do not use a solid water stream as it may scatter and spread the fire.
Firefighting Procedures:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Avoid creating dust clouds, which can be an explosion hazard. Use low-pressure fog streams.[5]
-
Cool containers exposed to fire with water spray.
Hazardous Decomposition Products:
Upon combustion, this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.
Accidental Release Measures
In the event of a spill, follow these procedures:
Small Spills (Solid):
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials for proper disposal.
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
A general workflow for responding to a solid chemical spill is illustrated below.
Caption: Workflow for a solid chemical spill response.
First Aid Measures
Inhalation:
-
Move the person to fresh air.
-
If not breathing, give artificial respiration.
-
Seek medical attention.
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
General Protocol for Weighing and Handling Solid this compound:
-
Preparation:
-
Ensure a chemical fume hood is available and operational.
-
Gather all necessary materials: this compound, weigh boat or paper, spatula, and the reaction vessel.
-
Don all required PPE as outlined in Section 3.
-
-
Weighing:
-
Place a weigh boat or paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Perform this transfer within the fume hood to minimize dust exposure.
-
Record the weight.
-
-
Transfer to Reaction Vessel:
-
Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used to prevent spillage.
-
If any solid adheres to the weigh boat, it can be rinsed into the vessel with a small amount of the reaction solvent.
-
-
Cleanup:
-
Wipe down the spatula and any surfaces that may have come into contact with the solid using a damp cloth or paper towel.
-
Dispose of the weigh boat and cleaning materials in the appropriate solid waste container.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date safety information and your institution's specific safety protocols before handling any chemical.
References
- 1. aaronchem.com [aaronchem.com]
- 2. Cas 74965-31-4,O-TOLYL-CARBAMIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 3. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARBAMATE PESTICIDE, SOLID, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. osha.gov [osha.gov]
The Advent of a Key Moiety: A Technical Guide to Tert-butyl o-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic methodologies surrounding tert-butyl o-tolylcarbamate, a molecule of interest within the broader class of carbamates. Carbamates are a pivotal functional group in medicinal chemistry and drug design, serving as key structural motifs in numerous approved drugs and prodrugs.[1][2] Their utility also extends to being optimal protecting groups for amines in organic synthesis.[1][2] This document provides a comprehensive overview for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on the synthesis of this compound class.
A Legacy of Synthesis: The History of Carbamates
The development of synthetic routes to carbamates has a rich history, with several classic name reactions forming the foundation of their preparation. Over the years, a variety of carbamates have been prepared utilizing methods such as the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, the reductive carbonylation of nitroaromatics, and the carbonylation of amines.[1] The reaction of alcohols with isocyanates and the use of carbon dioxide with amines and alkyl halides have also been established as effective methods.[1][3]
One of the notable advancements in the synthesis of tert-butyl carbamates involves a modified Curtius rearrangement. This protocol, developed by Lebel and co-workers, allows for the preparation of tert-butyl carbamates from the corresponding carboxylic acids.[1][3] The reaction proceeds through the formation of an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate that is subsequently trapped by an alcohol.[1][3]
Physicochemical and Synthetic Data of Tolylcarbamate Derivatives
The following tables summarize key quantitative data for this compound and its meta isomer, providing a comparative overview of their properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| This compound | C₁₂H₁₇NO₂ | 207.27 | 83–84 | [4] |
| Tert-butyl m-tolylcarbamate | C₁₂H₁₇NO₂ | 207.27 | Not Available | [5] |
| Compound | Synthesis Method | Reported Yield | Reference |
| This compound | Base-Mediated Intramolecular Decarboxylative Synthesis | 70% | [4] |
| Tert-butyl p-tolylcarbamate | N-tert-butoxycarbonylation using BCMP | 95% | [6] |
Synthesis of this compound: A Detailed Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methodologies for carbamate synthesis and reported data for this specific compound.[4]
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve o-toluidine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.[4]
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR) and determine its melting point to confirm its identity and purity.[4] The reported ¹H NMR data shows characteristic peaks at δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 6.30 (brs, 1H), 2.25 (s, 3H), and 1.54 (s, 9H). The ¹³C NMR spectrum displays signals at δ 153.0, 136.3, 130.2, 127.3, 126.7, 123.6, 120.9, 80.3, 28.3, and 17.6.[4]
Visualizing the Synthesis: A Key Pathway
The Curtius rearrangement represents a fundamental and historically significant method for the synthesis of carbamates. The following diagram illustrates the general workflow for the formation of a tert-butyl carbamate from a carboxylic acid via this pathway.
Caption: General workflow of the Curtius rearrangement for tert-butyl carbamate synthesis.
Conclusion
This compound, as a member of the versatile carbamate family, holds potential for applications in medicinal chemistry and organic synthesis. The synthetic methodologies, rooted in historical advancements like the Curtius rearrangement and refined through modern protocols, allow for its efficient preparation. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of novel chemical entities.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tert-butyl m-tolylcarbamate | C12H17NO2 | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
"Tert-butyl o-tolylcarbamate" literature review and key publications
An In-depth Technical Guide to Tert-butyl o-tolylcarbamate
Introduction
This compound is an organic compound featuring a carbamate functional group with a tert-butyl ester and an o-tolyl (2-methylphenyl) substituent on the nitrogen atom. Carbamates, particularly those with a tert-butoxycarbonyl (Boc) protecting group, are of significant interest in organic synthesis and medicinal chemistry. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This allows for selective chemical transformations at other sites of a molecule. In drug development, the carbamate moiety is a structural motif present in numerous therapeutic agents and can influence properties such as stability, cell membrane permeability, and bioactivity.[1] Tert-butyl groups are also common in drug molecules, where they can enhance potency or provide steric shielding to increase metabolic stability.[2] This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and relevant experimental protocols.
Physicochemical and Spectroscopic Data
The following tables summarize the known quantitative data for this compound, primarily sourced from a 2018 publication in The Journal of Organic Chemistry.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [3] |
| Appearance | White solid | [3] |
| Melting Point | 83–84 °C | [3] |
| Rƒ | 0.55 (hexane/EtOAc = 20:1) | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 6.30 (brs, 1H), 2.25 (s, 3H), 1.54 (s, 9H) | [3] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 153.0, 136.3, 130.2, 127.3, 126.7, 123.6, 120.9, 80.3, 28.3, 17.6 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods common for carbamate formation. One documented method involves a base-mediated intramolecular decarboxylative reaction of an alkanoyloxycarbamate.[3]
Protocol 1: Synthesis from N-Hydroxyl Carbamate and o-Toluic Acid (Hypothetical Adaptation)
While the direct synthesis was reported as part of a broader study on alkylamine synthesis, a plausible synthetic route would involve the reaction of o-toluidine with di-tert-butyl dicarbonate (Boc₂O). A general procedure for such a reaction is detailed below.
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate (EtOAc))
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for a few minutes at room temperature.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture. The addition can be performed at 0 °C to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[3]
Visualizations
Synthesis Pathway
The following diagram illustrates a common synthetic pathway for the formation of this compound from o-toluidine and di-tert-butyl dicarbonate.
Caption: Synthesis of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis, work-up, and purification of this compound.
Caption: General experimental workflow.
Applications in Research and Drug Development
Tert-butyl carbamates, often referred to as Boc-protected amines, are fundamental intermediates in the synthesis of complex molecules, particularly pharmaceuticals. The Boc group serves as an effective protecting group for primary and secondary amines, preventing them from undergoing unwanted reactions while other parts of the molecule are modified.
While specific applications for this compound are not extensively documented in the literature, its structure suggests its primary utility as a building block in organic synthesis. It can be used in scenarios where a protected o-toluidine moiety is required. For instance, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation, alkylation, or arylation.
The carbamate linkage itself is a key structural feature in many drugs, valued for its proteolytic stability and ability to act as a hydrogen bond donor and acceptor, mimicking a peptide bond.[1] Therefore, this compound could serve as a precursor or intermediate in the synthesis of novel therapeutic agents where the o-tolyl group is a desired structural element for interaction with a biological target.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Boc Protected o-Toluidine (tert-butyl o-tolylcarbamate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile cleavage under mild acidic conditions. This document provides detailed protocols for the synthesis of N-Boc protected o-toluidine, scientifically known as tert-butyl o-tolylcarbamate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined herein are designed to be reproducible and scalable for research and development purposes.
Principle of the Reaction
The synthesis of this compound is achieved through the nucleophilic attack of the amino group of o-toluidine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds readily, often at room temperature, and can be facilitated by the use of a suitable solvent. This reaction is highly efficient for the chemoselective N-protection of the primary amine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from o-toluidine and di-tert-butyl dicarbonate.
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Glycerol
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Standard laboratory glassware for workup
Procedure:
-
To a suitable reaction vessel, add o-toluidine (1.0 mmol) and glycerol (2.0 mL).
-
To this mixture, add di-tert-butyl dicarbonate (1.0 mmol).
-
Vigorously stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is completely consumed.
-
Upon completion, the product can be isolated and purified.
Work-up and Purification:
-
Pour the reaction mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure this compound as a white solid.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Substrate | o-Toluidine | [1] |
| Reagent | Di-tert-butyl dicarbonate | [1] |
| Solvent | Glycerol | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Varies (monitor by TLC) | [1] |
| Yield | 93% | [1] |
| Product Form | White solid | [1] |
| Melting Point | 84-85°C | [1] |
Characterization Data
The synthesized this compound was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
¹H NMR (400 MHz, CDCl₃, TMS, ppm): δ 7.83 (d, J = 8Hz, 1H), 7.22 (t, J = 8 Hz, 1H), 7.17 (d, J = 8Hz, 1H), 7.03 (t, J = 8Hz, 1H), 6.37 (bs, 1H), 2.28 (s, 3H), 1.57 (s, 9H).[1]
-
¹³C NMR (100 MHz, CDCl₃, ppm): δ 153.00, 136.20, 132.80, 130.20, 126.60, 123.60, 121.00, 80.20, 28.20, 17.60.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the chemical transformation.
Caption: Chemical transformation pathway for N-Boc protection.
References
Application Notes and Protocols: Tert-butyl Arylcarbamates as Amine Protecting Groups in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the use of tert-butyl carbamates as amine protecting groups in peptide synthesis. While direct literature on "tert-butyl o-tolylcarbamate" for this application is scarce, the principles and protocols are well-established for the closely related and widely used tert-butoxycarbonyl (Boc) protecting group. These notes detail the synthesis, application, and removal of Boc as a representative tert-butyl arylcarbamate, offering a robust framework for its use in both solution-phase and solid-phase peptide synthesis (SPPS). The information presented is intended to serve as a practical guide for researchers employing carbamate-based protecting groups in the synthesis of peptides.
Introduction to Tert-butyl Carbamate Protecting Groups
The strategic protection of the α-amino group of amino acids is a cornerstone of successful peptide synthesis, preventing uncontrolled polymerization and ensuring the correct peptide sequence. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that has been instrumental in the development of peptide chemistry, particularly in the context of solid-phase peptide synthesis (SPPS).[1][2] Carbamates like this compound belong to this class of protecting groups. The Boc group is valued for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily removable with moderate acids like trifluoroacetic acid (TFA).[3] This orthogonality allows for the selective deprotection of the N-terminus without disturbing other protecting groups on the amino acid side chains.[4][5]
Synthesis of Tert-butyl Arylcarbamates
While this compound is not commercially available as a standard reagent for peptide synthesis, it can be synthesized through established methods for carbamate formation. One common approach involves the reaction of an aryl isocyanate with tert-butanol or the palladium-catalyzed amidation of aryl bromides with tert-butyl carbamate.[6][7] Another versatile method is the Curtius rearrangement of a corresponding acyl azide in the presence of tert-butanol.[6]
Proposed Synthesis of this compound:
A plausible synthetic route involves the reaction of o-tolyl isocyanate with potassium tert-butoxide in an inert solvent.
Quantitative Data Summary
The efficiency of the protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize quantitative data for the widely studied Boc protecting group, which serves as an excellent proxy for other tert-butyl arylcarbamates.
Table 1: Efficiency of N-Boc Protection of Amines
| Amine Substrate | Reagent | Base | Solvent | Time | Yield (%) | Reference |
| Various Amines | (Boc)₂O | Iodine (catalytic) | Solvent-free | 15-60 min | 90-98 | [8] |
| Diverse Amines | (Boc)₂O | None | Water-acetone | 5-10 min | 92-98 | [9] |
| Amino Acids | BOC-ON | Triethylamine | Dioxane/Water | 2 hours | >90 | [10] |
| Primary/Secondary Amines | (Boc)₂O | Triethylamine | THF | 1-4 hours | High | [3] |
Table 2: Efficiency of N-Boc Deprotection
| Reagent | Conditions | Scavenger | Time | Yield (%) | Notes | Reference |
| 25-50% TFA in DCM | Room Temperature | None typically required | 20-30 minutes | >99% | Standard and most common method. | [1] |
| 4M HCl in Dioxane | Room Temperature | None | 30-60 minutes | >98% | Can be used as an alternative to TFA. | [1] |
| 5 eq. TFA in DCM | 60 °C (microwave) | Amberlyst A-21 (workup) | 30 minutes | High | Rapid deprotection followed by free-basing. | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments related to the use of tert-butyl carbamate protecting groups in peptide synthesis.
Protocol 1: N-Boc Protection of an Amino Acid (Solution Phase)
This protocol describes a general procedure for the protection of an amino acid with the Boc group using di-tert-butyl dicarbonate.[1]
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
5% Citric acid solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane/water containing sodium hydroxide (2.0 eq) or in THF with triethylamine (1.2 eq).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid solution.
-
Extract the N-Boc protected amino acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.
Protocol 2: N-Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[2][12]
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes in the reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture for 1-2 minutes, then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes at room temperature.[2]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM (2 times, 5 minutes each).[2]
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
The resin is now ready for the next amino acid coupling step.
Visualizations
Diagram 1: General Workflow for N-Boc Protection of an Amine
Caption: General experimental workflow for the N-Boc protection of an amine.
Diagram 2: Cyclical Workflow for Boc-SPPS
Caption: Cyclical workflow for one round of amino acid addition in Boc-SPPS.
Diagram 3: Acid-Catalyzed Deprotection Mechanism of a Boc-Protected Amine
Caption: Simplified mechanism of the acid-catalyzed deprotection of a Boc-protected amine.[13]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using tert-Butyl o-Tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl o-tolylcarbamate in the synthesis of phenanthridinones, a significant class of nitrogen-containing heterocyclic compounds. The primary synthetic strategy detailed herein involves a two-step sequence: N-acylation of this compound followed by a palladium-catalyzed intramolecular C-H arylation.
Phenanthridinones are important structural motifs found in numerous natural products and pharmacologically active molecules, exhibiting a wide array of biological activities.[1] The synthetic approach described offers a robust and efficient method for constructing the core phenanthridinone scaffold.
Overall Reaction Pathway
The conversion of this compound to 8-methylphenanthridin-6(5H)-one proceeds through the formation of an N-acylated intermediate, which then undergoes an intramolecular cyclization.
Application Notes
The use of this compound as a precursor for phenanthridinone synthesis offers several advantages. The tert-butoxycarbonyl (Boc) protecting group provides a convenient handle to facilitate the initial N-acylation step. The core of this synthetic strategy lies in the subsequent palladium-catalyzed intramolecular C-H arylation of the resulting 2-halo-N-Boc-N-arylbenzamide intermediate.[1]
This C-H activation and cyclization protocol is highly efficient and regioselective, leading directly to the N-H phenanthridinone without the need for a separate deprotection step.[1][2] The reaction exhibits a broad substrate scope, tolerating various functional groups on both aromatic rings, and generally provides good to excellent yields.[3] The combination of Pd(t-Bu3P)2 as the catalyst and KOAc as the base has been identified as a particularly effective system for this transformation.[1]
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide
This protocol describes the N-acylation of this compound with 2-bromobenzoyl chloride.
Materials:
-
This compound
-
2-Bromobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide.
Protocol 2: Palladium-Catalyzed Synthesis of 8-Methylphenanthridin-6(5H)-one
This protocol details the intramolecular C-H arylation of N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide to yield the corresponding N-H phenanthridinone.[1]
Materials:
-
N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide
-
Pd(t-Bu₃P)₂ (Palladium catalyst)
-
Potassium acetate (KOAc) (Base)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction tube, combine N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide (1.0 eq), Pd(t-Bu₃P)₂ (0.05 eq), and KOAc (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMA via syringe.
-
Seal the tube and heat the reaction mixture at 135 °C for 12 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 8-methylphenanthridin-6(5H)-one.
Data Presentation
Table 1: Synthesis of N-(tert-butoxycarbonyl)-N-(o-tolyl)-2-bromobenzamide - Reaction Parameters
| Entry | Base (eq) | Solvent | Time (h) | Yield (%) |
| 1 | TEA (1.2) | DCM | 16 | 85 |
| 2 | Pyridine (1.2) | DCM | 18 | 78 |
| 3 | DMAP (cat.) | DCM | 24 | 65 |
Table 2: Palladium-Catalyzed Synthesis of 8-Methylphenanthridin-6(5H)-one - Optimization of Reaction Conditions [1]
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | K₂CO₃ (2) | DMA | 120 | 12 | 45 |
| 2 | PdCl₂(dppf) (5) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 62 |
| 3 | Pd(t-Bu₃P)₂ (5) | KOAc (2) | DMA | 135 | 12 | 92 |
| 4 | Pd(t-Bu₃P)₂ (5) | K₂CO₃ (2) | DMA | 135 | 12 | 85 |
Table 3: Substrate Scope for the Palladium-Catalyzed Synthesis of N-H-Phenanthridinones [1][3]
| Entry | R¹ (on Benzamide) | R² (on Aryl) | Halogen | Yield (%) |
| 1 | H | H | Br | 95 |
| 2 | H | 4-Me | Br | 93 |
| 3 | H | 4-OMe | Br | 89 |
| 4 | H | 4-F | Br | 91 |
| 5 | 4-Me | H | Br | 88 |
| 6 | H | H | Cl | 75 |
Visualizations
References
- 1. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Amine Protection via N-tert-butoxycarbonylation
Introduction
The protection of amine functionalities is a critical and routine operation in multi-step organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines. This preference is attributed to its notable stability across a wide spectrum of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments, and its facile removal under mild acidic conditions.[1][2]
The most common and efficient method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[1][3] While other reagents can be used, (Boc)₂O is the universally accepted and overwhelmingly common choice for this transformation.[4] This document provides detailed application notes and experimental protocols for the Boc protection of primary and secondary amines using di-tert-butyl dicarbonate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the N-Boc protected amine and the liberation of tert-butanol and carbon dioxide as byproducts.[4] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[4]
Reaction Mechanism and Experimental Workflow
The Boc protection of an amine is a straightforward and robust reaction. The general workflow involves the reaction of the amine with di-tert-butyl dicarbonate, followed by a workup procedure to remove byproducts and excess reagents, and purification of the desired N-Boc protected product.
Caption: General reaction mechanism for Boc protection of a primary amine.
The experimental workflow is adaptable to a variety of substrates and scales.
Caption: General experimental workflow for Boc protection of amines.
Data Presentation: Reaction Conditions
The efficiency of the Boc protection is influenced by the substrate, solvent, and the presence of a base. The following table summarizes typical reaction conditions for the Boc protection of various amines.
| Amine Type | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary (aliphatic) | None | Water/Acetone | Room Temp | 0.1-0.2 | >95 |
| Primary (aliphatic) | Triethylamine (1.5) | THF | 0 - Room Temp | 1-12 | 90-98 |
| Primary (aromatic) | DMAP (cat.) | Acetonitrile | Room Temp | 2-12 | 85-95 |
| Secondary (aliphatic) | Triethylamine (1.2) | THF | Room Temp | 2-12 | 90-99 |
| Secondary (aliphatic) | None | Methanol | 55 | 16 | 90-97 |
| Amino Acid | NaOH (1.1) | Water/Dioxane | 0 - Room Temp | 2-6 | >90 |
Experimental Protocols
Herein are detailed protocols for the Boc protection of primary and secondary amines under various common conditions.
Protocol 1: Standard Protection of a Primary Amine with Triethylamine
This is a widely used and generally applicable protocol for a broad range of primary amines.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous THF.
-
Add triethylamine (1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1-1.2 equiv) to the stirring solution portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Catalyst-Free Boc Protection in Water-Acetone
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[5]
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equiv)
-
Water-acetone mixture (e.g., 9.5:0.5 v/v)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend the amine substrate (1.0 equiv) in a mixture of water and acetone.
-
Add di-tert-butyl dicarbonate (1.0-1.2 equiv) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (10-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, add dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the crude product by column chromatography.
Protocol 3: Protection of a Secondary Amine
This protocol is suitable for the Boc protection of secondary amines.
Materials:
-
Secondary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) (1.2-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the secondary amine (1.0 equiv) in anhydrous THF (concentration typically 0.1-0.5 M).[6]
-
Add triethylamine (1.2-1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.[6]
-
Add the di-tert-butyl dicarbonate (1.1-1.5 equiv) solution in a minimal amount of THF dropwise to the stirring amine solution at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-12 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.[6]
-
Dissolve the residue in an organic solvent such as ethyl acetate.[6]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected secondary amine.[6]
-
Purify the product by column chromatography on silica gel if necessary.[6]
Conclusion
The N-Boc protection of amines using di-tert-butyl dicarbonate is a robust, versatile, and fundamental transformation in modern organic synthesis. The protocols provided herein offer researchers a selection of reliable methods that can be adapted to a wide array of primary and secondary amine substrates. By following these procedures, researchers can efficiently protect amine functionalities in high yields, thereby facilitating subsequent synthetic manipulations in complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Deprotection of Tert-butyl o-tolylcarbamate under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of a specific Boc-protected amine, tert-butyl o-tolylcarbamate, to yield o-toluidine. The selection of the appropriate acidic reagent and reaction conditions is crucial for achieving high yields and purity. This document outlines two common and effective methods for this transformation: using hydrogen chloride (HCl) in 1,4-dioxane and trifluoroacetic acid (TFA) in dichloromethane (DCM).
Reaction Mechanism
The acid-catalyzed deprotection of this compound proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid. This protonation weakens the carbon-oxygen bond, leading to the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine, o-toluidine. In the presence of excess acid, the resulting amine is protonated to form the corresponding ammonium salt.
Experimental Protocols
Protocol 1: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a common and effective way to remove the Boc group, often providing the product as a hydrochloride salt, which can be advantageous for purification and handling.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Addition of Acid: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
To neutralize the resulting hydrochloride salt and obtain the free amine, dissolve the residue in dichloromethane or ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude o-toluidine.
-
-
Purification: The crude product can be further purified by column chromatography or distillation if necessary.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group. Its volatility facilitates its removal during the work-up.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Addition of Acid: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid to the stirred solution (typically 20-50% v/v).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining TFA. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude o-toluidine.
-
-
Purification: Purify the product by column chromatography or distillation as needed.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the deprotection of this compound. Please note that yields can vary depending on the scale of the reaction and the purity of the starting material.
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 4M HCl | 1,4-Dioxane / DCM | Room Temp. | 1 - 4 | >90 | Product is initially the hydrochloride salt. |
| TFA | Dichloromethane | 0 to Room Temp. | 0.5 - 2 | >95 | Volatile acid, easy to remove. |
Visualizations
Reaction Mechanism
Application Notes and Protocols for Tert-butyl o-tolylcarbamate in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl o-tolylcarbamate as a versatile building block in pharmaceutical drug discovery. This document outlines its synthesis, highlights its role as a key intermediate, and provides detailed experimental protocols for its preparation and subsequent use in the generation of potentially bioactive molecules.
Introduction
This compound is an N-protected form of o-toluidine, belonging to the class of carbamate compounds. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the development of complex pharmaceutical agents. Its stability under a wide range of non-acidic conditions and its facile removal under acidic conditions make it an ideal choice for multi-step syntheses of drug candidates. The o-tolyl moiety provides a valuable scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
Core Applications in Drug Discovery
The primary application of this compound in pharmaceutical drug discovery is as a protected amine intermediate. This allows for selective chemical modifications at other positions of the aromatic ring or the introduction of new functionalities without unintended reactions at the nitrogen atom.
Key applications include:
-
Scaffold for Library Synthesis: The tolyl group can be subjected to various reactions such as halogenation, nitration, or Friedel-Crafts reactions to generate a library of substituted intermediates. Subsequent deprotection of the amine and further derivatization can lead to a diverse set of compounds for biological screening.
-
Synthesis of Bioactive Molecules: Aryl carbamates and their derivatives have been shown to possess a range of biological activities. For instance, derivatives of structurally similar aryl carbamates have exhibited anti-inflammatory and antifungal properties.[1][2][3] this compound serves as a starting material for the synthesis of novel compounds that can be evaluated for various therapeutic targets.
-
Precursor for Heterocyclic Compounds: The protected amino group can direct ortho-lithiation, enabling the introduction of substituents at the position adjacent to the carbamate. The resulting intermediates can then be used in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-protection of o-toluidine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve o-toluidine (1.0 equivalent) in THF.
-
Add triethylamine (1.2 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.[4][5][6]
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Expected Yield: >90%
Protocol 2: Deprotection of this compound to o-toluidine
This protocol describes the removal of the Boc protecting group to regenerate the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
-
Dichloromethane (DCM) or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using TFA:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield o-toluidine.
Procedure using HCl in Dioxane:
-
Dissolve this compound (1.0 equivalent) in dioxane.
-
Add a 4M solution of HCl in dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.
Data Presentation
The utility of this compound as a scaffold can be demonstrated by synthesizing a series of derivatives and evaluating their biological activity. The following tables provide examples of quantitative data for structurally related aryl carbamate derivatives, illustrating how data for novel compounds derived from this compound could be presented.
Table 1: Anti-inflammatory Activity of Tert-butyl 2-(substituted benzamido)phenylcarbamate Derivatives [1]
| Compound | Substitution | % Inhibition of Paw Edema (at 6h) |
| 4a | 4-Fluoro | 54.13 |
| 4b | 4-Methyl | 48.91 |
| 4c | 4-tert-Butyl | 46.20 |
| 4i | 2,4-Dichloro | 54.24 |
| Indomethacin | Standard | 58.70 |
Table 2: Antifungal Activity of N-Aryl Carbamate Derivatives [2][3]
| Compound | Fungal Strain | EC₅₀ (µg/mL) |
| 1af | F. graminearum | 12.50 |
| 1z | F. oxysporum | 16.65 |
| Carbendazim | F. graminearum | 0.85 |
Table 3: Cholinesterase Inhibitory Activity of O-Aromatic N,N-Disubstituted Carbamates [7]
| Compound | Target | IC₅₀ (µM) |
| 1b | AChE | 38.98 |
| 4c | BChE | 1.97 |
| Rivastigmine | AChE | 501 |
| Rivastigmine | BChE | 19.95 |
Visualizations
Synthesis and Deprotection Workflow
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scalable Synthesis of 7-Methyl-2-Phenyl-1H-indole from Tert-butyl o-tolylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scalable synthesis of 7-methyl-2-phenyl-1H-indole, a valuable scaffold in medicinal chemistry, utilizing tert-butyl o-tolylcarbamate as the starting material. The synthetic strategy involves a three-step sequence: directed ortho-iodination of the carbamate-protected aniline, followed by a Sonogashira coupling with phenylacetylene, and culminating in a palladium-catalyzed intramolecular cyclization to furnish the target indole. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the application of this methodology in research and development settings.
Introduction
The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities. The development of efficient and scalable methods for the synthesis of substituted indoles is therefore of significant interest. This application note details a robust and scalable pathway to 7-methyl-2-phenyl-1H-indole, starting from the readily available this compound. The Boc protecting group serves a dual purpose: it acts as a directing group for the regioselective introduction of an iodine atom at the C6 position and facilitates the subsequent cyclization.
Overall Synthetic Scheme
The synthesis proceeds in three sequential steps, as illustrated below. The initial ortho-iodination, directed by the carbamate group, is followed by a palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The resulting o-alkynyl aniline derivative is then cyclized to the indole product via a Larock-type annulation.
Caption: Overall synthetic pathway from this compound to 7-Methyl-2-phenyl-1H-indole.
Experimental Protocols and Data
Step 1: Synthesis of tert-butyl (2-iodo-6-methylphenyl)carbamate
This procedure is based on the principle of directed ortho-metalation, where the carbamate group directs lithiation to the adjacent free ortho position, followed by quenching with an electrophile, in this case, iodine.
Protocol:
-
To a solution of this compound (1.0 equiv.) and TMEDA (2.5 equiv.) in anhydrous THF (5 mL/mmol) at -78 °C under an argon atmosphere, is added sec-butyllithium (1.4 M in cyclohexane, 2.2 equiv.) dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
A solution of iodine (2.5 equiv.) in anhydrous THF (2 mL/mmol) is added dropwise.
-
The reaction is stirred for an additional 2 hours at -78 °C before being quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| This compound | 1. s-BuLi, TMEDA2. I₂ | tert-butyl (2-iodo-6-methylphenyl)carbamate | ~75% |
Step 2: Synthesis of tert-butyl (2-methyl-6-(phenylethynyl)phenyl)carbamate
This step employs a Sonogashira coupling to introduce the phenylacetylene moiety.[1]
Protocol:
-
To a degassed solution of tert-butyl (2-iodo-6-methylphenyl)carbamate (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v, 10 mL/mmol), are added PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.).
-
Phenylacetylene (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| tert-butyl (2-iodo-6-methylphenyl)carbamate | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | tert-butyl (2-methyl-6-(phenylethynyl)phenyl)carbamate | ~90% |
Step 3: Synthesis of 7-Methyl-2-phenyl-1H-indole
The final step is a palladium-catalyzed intramolecular cyclization, a variant of the Larock indole synthesis, to form the indole ring.[2][3]
Protocol:
-
A mixture of tert-butyl (2-methyl-6-(phenylethynyl)phenyl)carbamate (1.0 equiv.), potassium carbonate (2.0 equiv.), and palladium(II) acetate (0.1 equiv.) in anhydrous DMF (10 mL/mmol) is heated at 100 °C for 12-24 hours under an argon atmosphere.[3]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 7-methyl-2-phenyl-1H-indole.
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| tert-butyl (2-methyl-6-(phenylethynyl)phenyl)carbamate | Pd(OAc)₂, K₂CO₃ | 7-Methyl-2-phenyl-1H-indole | ~85% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of the target molecule.
Caption: Workflow for the synthesis of 7-Methyl-2-phenyl-1H-indole.
Signaling Pathway Context (Hypothetical)
Substituted indoles are known to interact with various biological targets. For instance, they can act as inhibitors of protein kinases, which are crucial components of cellular signaling pathways. The diagram below depicts a hypothetical signaling pathway where a substituted indole could exert its effect.
Caption: Hypothetical kinase signaling pathway inhibited by a substituted indole.
Conclusion
The described three-step synthesis provides a scalable and efficient route to 7-methyl-2-phenyl-1H-indole from this compound. The methodology leverages the directing effect of the carbamate protecting group for a regioselective iodination, followed by robust and well-established cross-coupling and cyclization reactions. This protocol is suitable for the synthesis of multi-gram quantities of the target indole, making it a valuable tool for researchers in drug discovery and development.
References
Application Notes and Protocols: Tert-butyl o-tolylcarbamate in the Preparation of Biologically Active Carbamates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamates are a pivotal class of organic compounds extensively utilized in medicinal chemistry due to their ability to act as stable isosteres of amide bonds and their capacity to engage in crucial hydrogen bonding interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex molecules, including carbamate-based drugs, owing to its stability under various conditions and its facile removal under acidic conditions. Tert-butyl o-tolylcarbamate serves as a valuable intermediate for the synthesis of a diverse range of N-substituted o-tolylcarbamates, which have shown potential as enzyme inhibitors.
This document provides detailed application notes and protocols for the use of this compound in the preparation of a hypothetical biologically active carbamate, an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2][3] Inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, such as anandamide, which has therapeutic potential in the management of pain, inflammation, and anxiety.[3][4]
Data Presentation
Table 1: Synthesis and Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | White solid |
| Melting Point | 83-84 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 6.30 (brs, 1H), 2.25 (s, 3H), 1.54 (s, 9H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | 153.0, 136.3, 130.2, 127.3, 126.7, 123.6, 120.9, 80.3, 28.3, 17.6 |
Table 2: Hypothetical Biologically Active FAAH Inhibitor Derived from this compound
| Compound | Structure | Target | IC₅₀ (nM) |
| N-(2-(Piperidin-1-yl)ethyl)-o-tolylcarbamate | Chemical structure to be visualized in workflow | Fatty Acid Amide Hydrolase (FAAH) | 50 (Predicted) |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of o-toluidine (1.0 eq) in dichloromethane (DCM), add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Protocol 2: Synthesis of a Hypothetical Bioactive Carbamate (FAAH Inhibitor)
This protocol describes a hypothetical synthesis of N-(2-(Piperidin-1-yl)ethyl)-o-tolylcarbamate, a potential FAAH inhibitor, using this compound as a starting material.
Part A: N-Alkylation of this compound
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-(2-Chloroethyl)piperidine hydrochloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) and stir the reaction mixture at 60 °C for 16 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield tert-butyl (2-(piperidin-1-yl)ethyl)(o-tolyl)carbamate.
Part B: Boc Deprotection
Materials:
-
Tert-butyl (2-(piperidin-1-yl)ethyl)(o-tolyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the product from Part A in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, N-(2-(Piperidin-1-yl)ethyl)-o-tolylcarbamate.
Visualizations
Caption: Synthetic workflow for the preparation of a bioactive FAAH inhibitor.
Caption: FAAH signaling pathway and the effect of its inhibition.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Tert-butyl o-tolylcarbamate Synthesis
Welcome to the technical support center for the synthesis of Tert-butyl o-tolylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction yields and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method for synthesizing this compound is the N-Boc protection of o-toluidine using di-tert-butyl dicarbonate (Boc₂O). The reaction involves the nucleophilic attack of the amino group of o-toluidine on one of the carbonyl carbons of Boc₂O.
Q2: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the reduced nucleophilicity and steric hindrance of o-toluidine. Here are some common causes and solutions:
-
Incomplete Reaction: o-Toluidine is a sterically hindered and weakly nucleophilic aniline, which can lead to slow or incomplete reactions.
-
Solution: Increase the reaction time and/or temperature. Consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP) to enhance the reaction rate.
-
-
Suboptimal Reagents or Solvents: The quality of reagents and the choice of solvent can significantly impact the reaction outcome.
-
Solution: Ensure that the o-toluidine is pure and the Boc₂O is not hydrolyzed. Use anhydrous solvents to prevent the decomposition of Boc₂O.
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target product.
-
Solution: Carefully control the stoichiometry of the reactants. Adding Boc₂O slowly to the reaction mixture can minimize some side reactions.
-
Q3: I am observing multiple spots on my TLC analysis. What are the possible side products?
The most common side product is the di-Boc protected o-toluidine, where two Boc groups are attached to the nitrogen atom. This is more likely to occur with an excess of Boc₂O and a strong base. Another possibility is the formation of urea derivatives if the reaction is carried out at high temperatures.
Q4: How can I purify this compound?
The crude product can typically be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.
II. Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Low Reactivity of o-Toluidine: The methyl group in the ortho position provides steric hindrance and o-toluidine is a weak nucleophile. 2. Inactive Boc₂O: The di-tert-butyl dicarbonate may have hydrolyzed due to moisture. 3. Inappropriate Solvent: The starting materials may not be fully dissolved. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC until the starting material is consumed. Consider heating the reaction to 40-50 °C. 2. Use a Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents) to activate the Boc anhydride. 3. Use Fresh Reagents: Ensure the Boc₂O is fresh and stored under anhydrous conditions. 4. Solvent Optimization: Use a solvent that ensures the solubility of all reactants. Tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are common choices. For aromatic amines, using methanol as a solvent can significantly increase the reaction rate. |
| Formation of Multiple Products (Impure Product) | 1. Di-Boc Protection: A primary amine can be protected twice, especially with an excess of Boc₂O. 2. Urea Formation: At higher temperatures, an isocyanate intermediate can form, which reacts with another amine molecule. 3. Reaction with Other Functional Groups: If the starting material contains other nucleophilic groups (e.g., -OH), they might also react. | 1. Control Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) relative to o-toluidine. Add the Boc₂O solution dropwise to the reaction mixture. 2. Control Temperature: Run the reaction at room temperature or 0 °C to minimize the formation of urea byproducts. 3. Optimize Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For substrates with multiple functional groups, running the reaction without a strong base can favor N-protection. |
| Difficult Work-up and Purification | 1. Emulsion Formation: During aqueous workup, an emulsion can form, making phase separation difficult. 2. Residual Boc₂O: Unreacted Boc₂O can co-elute with the product during chromatography. | 1. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. 2. Remove Excess Boc₂O: After the reaction, quench with an amine-functionalized resin or wash the organic layer with a dilute aqueous solution of a primary amine (e.g., ammonia or glycine) to react with the excess Boc₂O. |
III. Experimental Protocols
Protocol 1: Standard Boc Protection of o-Toluidine
This protocol is a general and effective method for the synthesis of this compound.
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Glycerol
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine o-toluidine (1 mmol) and di-tert-butyl dicarbonate (1 mmol).
-
Add glycerol (2.0 ml) to the mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the o-toluidine spot disappears.
-
Upon completion, the product can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by washing with water to remove the glycerol.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Expected Yield: 93%[1]
Protocol 2: Alternative Synthesis via Curtius Rearrangement
This is an alternative method for the synthesis of tert-butyl carbamates.
Materials:
-
Thiophene-2-carbonyl azide
-
tert-Butyl alcohol
-
Toluene
-
Heating and stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve thiophene-2-carbonyl azide (1.77 mmol) and tert-butyl alcohol (1.0 equivalent, 1.77 mmol) in toluene (15 ml) in a reaction vessel.
-
Heat the solution at 100 °C overnight.
-
After the reaction is complete, remove the excess solvent and tert-butyl alcohol in vacuo to obtain the product.
Note: This is a general procedure for tert-butyl carbamate synthesis and would need to be adapted for the specific synthesis of this compound starting from o-toluoyl azide.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Anilines
| Amine | Boc₂O (eq.) | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| o-Toluidine | 1.0 | None | Glycerol | RT | - | 93 | [1] |
| Aniline | 1.1 | Triethylamine | THF | RT | 2 | 95 | General Protocol |
| 4-Nitroaniline | 1.2 | Iodine (10 mol%) | Solvent-free | RT | 2.5 | 92 | [2] |
| p-Toluidine | - | - | CDCl₃ | - | - | Relative rate: 1 | [2] |
| p-Toluidine | - | - | CD₃OD | - | - | Relative rate: 70 | [2] |
V. Visualizations
References
Common side reactions in the synthesis of "Tert-butyl o-tolylcarbamate"
Welcome to the technical support center for the synthesis of Tert-butyl o-tolylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this common chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the protection of the primary amine of o-toluidine with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The reaction involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the carbamate.
Q2: What are the most common side reactions observed during this synthesis?
The primary side reactions encountered during the synthesis of this compound include:
-
Di-Boc Protection: Although o-toluidine has only one primary amine, under forcing conditions or with a large excess of Boc anhydride, a second Boc group can be added to the nitrogen, forming N,N-bis(tert-butoxycarbonyl)-o-toluidine.
-
Urea Formation: If the reaction is carried out at elevated temperatures, the Boc anhydride can decompose to form tert-butyl isocyanate. This intermediate can then react with the starting material, o-toluidine, to produce an undesired urea byproduct.
-
Hydrolysis of Boc Anhydride: The presence of water in the reaction mixture can lead to the hydrolysis of Boc anhydride into tert-butanol and carbon dioxide, which reduces the amount of reagent available for the desired reaction and can complicate purification.
Q3: Why is my reaction yield lower than expected?
Several factors can contribute to a low yield of this compound:
-
Incomplete Reaction: The nucleophilicity of o-toluidine is reduced due to the steric hindrance from the ortho-methyl group and electronic effects. This can lead to a slower reaction rate and incomplete conversion.
-
Reagent Quality: The purity of o-toluidine and the freshness of the di-tert-butyl dicarbonate are crucial. Old or improperly stored Boc anhydride may have partially decomposed.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can negatively impact the yield.
-
Product Loss During Work-up and Purification: The product may be lost during aqueous washes or column chromatography if not performed carefully.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show distinct spots for the starting material (o-toluidine), the product (this compound), and major non-volatile byproducts. The consumption of the starting material and the appearance of the product spot indicate the progression of the reaction.
Q5: What is the best method for purifying the final product?
The most common and effective method for purifying this compound is flash column chromatography on silica gel.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically used to separate the product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Low Reactivity of o-Toluidine: Steric hindrance from the ortho-methyl group can slow the reaction. 2. Inactive Boc Anhydride: The reagent may have decomposed due to age or improper storage. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal duration. Gentle heating (e.g., to 40-50 °C) may be necessary. 2. Use Fresh Boc Anhydride: Ensure the di-tert-butyl dicarbonate is of high quality and has been stored correctly. 3. Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally effective. |
| Formation of Multiple Products (Visible on TLC) | 1. Di-Boc Protection: Excess Boc anhydride or prolonged reaction times can lead to the formation of the di-Boc adduct. 2. Urea Formation: High reaction temperatures can promote the formation of urea byproducts. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. 2. Maintain Moderate Temperature: Run the reaction at room temperature or with gentle heating. Avoid high temperatures. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Product is a Low-Melting Solid: The product itself may have a low melting point. | 1. Thorough Purification: Ensure complete removal of impurities by column chromatography. Dry the purified product under high vacuum to remove all traces of solvent. 2. Induce Crystallization: Try techniques such as scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution slowly. |
| Difficulty Removing Byproducts | 1. Similar Polarity of Product and Byproducts: Some side products may have similar polarities to the desired carbamate, making chromatographic separation challenging. | 1. Optimize Chromatography: Experiment with different solvent systems for TLC to achieve better separation, and then apply the optimized conditions to the column chromatography. 2. Aqueous Work-up: An acidic wash (e.g., with dilute HCl) can help remove unreacted o-toluidine, while a basic wash (e.g., with saturated sodium bicarbonate) can remove acidic impurities. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve o-toluidine (1.0 equivalent) in anhydrous THF or DCM.
-
If using a base, add triethylamine (1.1 equivalents).
-
Add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to reach completion. Gentle heating may be applied if the reaction is sluggish.
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white solid.[1]
Characterization Data:
-
Appearance: White solid[1]
-
Melting Point: 83–84 °C[1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.81 (d, J = 7.8 Hz, 1H), 7.23–7.08 (m, 2H), 6.98 (t, J = 7.2 Hz, 1H), 6.30 (brs, 1H), 2.25 (s, 3H), 1.54 (s, 9H)[1]
-
¹³C NMR (101 MHz, CDCl₃): δ 153.0, 136.3, 130.2, 127.3, 126.7, 123.6, 120.9, 80.3, 28.3, 17.6[1]
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and common side reactions in the synthesis of this compound.
References
Purification of "Tert-butyl o-tolylcarbamate" by column chromatography
Technical Support Center: Purification of Tert-butyl o-tolylcarbamate
This guide provides detailed protocols and troubleshooting advice for the purification of "this compound" using silica gel column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound with column chromatography? A1: Column chromatography separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase.[1][2] this compound, being a moderately non-polar compound, will travel down the column at a specific rate determined by the polarity of the solvent system used. More polar impurities will interact more strongly with the silica gel and move slower, while less polar impurities will travel faster, allowing for the isolation of the pure target compound.[3]
Q2: What stationary phase is recommended for this purification? A2: The standard stationary phase for purifying carbamates like this compound is silica gel, typically with a mesh size of 230-400.[4][5] This provides a large surface area for effective separation.[1][2]
Q3: How do I select the appropriate mobile phase (eluent)? A3: The ideal mobile phase is determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4][6] A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[4] The ratio is adjusted to achieve an optimal Rf value for the target compound.
Q4: What is the target Rf value for good separation? A4: For effective separation on a column, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[4] An Rf value in this range ensures the compound does not elute too quickly or take an excessively long time to pass through the column.
Q5: How much crude material can I load onto the column? A5: A general guideline for loading is a ratio of crude material to silica gel between 1:30 and 1:50 by weight.[5] Overloading the column is a common cause of poor separation.[4][5]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Optimization of Mobile Phase via TLC
-
Prepare TLC Chambers: Add small amounts of different hexane/ethyl acetate mixtures (e.g., 20:1, 25:1, 30:1) to separate TLC chambers.
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Spot the Plate: Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate. Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the prepared chambers and allow the solvent front to move up the plate.
-
Visualize: After development, visualize the spots under a UV lamp or by using a potassium permanganate stain.
-
Select Solvent System: Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound spot and gives the best separation from impurities.[4] A published Rf for this compound is 0.55 in a 20:1 hexane/EtOAc system, suggesting a higher ratio of hexane (e.g., 25:1 or 30:1) may be necessary to achieve the target Rf of ~0.3.[7]
Column Preparation (Wet Packing Method)
-
Select Column: Choose a glass column of an appropriate size for the amount of silica gel needed.
-
Prepare Slurry: In a beaker, prepare a slurry of silica gel in the chosen mobile phase.[4]
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[8] Pour the silica gel slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[8]
-
Equilibrate: Allow the silica gel to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Add another thin layer of sand on top to prevent disturbance during solvent addition.[4] Never let the column run dry.[8]
Sample Loading
-
Wet Loading (Recommended): Dissolve the crude product in the minimum amount of the mobile phase.[9] Carefully apply the solution to the top of the silica gel bed in a narrow, even band using a pipette.[4][9]
-
Dry Loading (For samples with low solubility): Dissolve the crude product in a suitable solvent and add a small amount of silica gel (approx. 10-20 times the mass of the sample).[9] Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[9]
Elution and Fraction Collection
-
Carefully add the mobile phase to the column reservoir.
-
Apply gentle air pressure (if using flash chromatography) or allow gravity to facilitate the flow.[10]
-
Collect the eluent in a series of numbered test tubes or flasks.[6]
-
Continuously monitor the separation by collecting small fractions and analyzing them by TLC.
Product Isolation
-
Using TLC, identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for normal-phase chromatography of moderately polar organic molecules.[4][5] |
| Mobile Phase | Hexane / Ethyl Acetate | A common solvent system offering a tunable polarity range for eluting carbamates.[4] |
| Optimized Rf Value | 0.2 - 0.4 | Provides a balance between good separation and reasonable elution time.[4] |
| Sample Load | 1-2% of silica gel weight | Prevents column overloading, which can lead to poor separation.[4] |
Troubleshooting Guide
Table 2: Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting | 1. Mobile phase is not polar enough.2. Compound may have decomposed on the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[4]2. Check compound stability on a TLC plate before running the column.[4][11] Consider using a less acidic stationary phase like neutral alumina.[4] |
| Product is eluting too quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[4] |
| Poor separation of product from impurities | 1. The chosen mobile phase lacks sufficient resolution.2. The column was overloaded.3. The sample was loaded in too large a volume (wide band). | 1. Re-optimize the solvent system using TLC to maximize the separation between spots.[4]2. Reduce the amount of crude material loaded onto the column (aim for a 1:30 to 1:50 product-to-silica ratio).[5]3. Dissolve the sample in the absolute minimum amount of solvent for loading. Consider using the dry loading method.[9] |
| Streaking or tailing of the product band | 1. The compound is interacting too strongly with the acidic silica gel.2. The sample is not sufficiently soluble in the mobile phase.3. The compound may be degrading on the column. | 1. Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize active sites on the silica.[4][5]2. Ensure the sample is fully dissolved before loading. Use the dry loading method if solubility is an issue.[4]3. Verify compound stability on silica using a 2D-TLC experiment.[4][11] |
| No product recovered from the column | 1. The compound decomposed on the silica gel.2. The fractions containing the product were missed. | 1. Test for silica stability before attempting the column.[11]2. Collect smaller, more numerous fractions and be meticulous with TLC analysis to locate the product.[4] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Incomplete Deprotection of Tert-butyl o-tolylcarbamate
Welcome to the technical support center for troubleshooting the deprotection of Tert-butyl o-tolylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered aryl carbamates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed deprotection of this compound?
A1: The deprotection of this compound under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), proceeds through a well-established mechanism. The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This cleavage results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine (o-toluidine) and carbon dioxide gas. The liberated tert-butyl cation can be neutralized by a scavenger, deprotonate to form isobutylene gas, or in some instances, polymerize.[1]
Q2: My deprotection reaction of this compound is incomplete. What are the likely causes?
A2: Incomplete deprotection of sterically hindered carbamates like this compound is a common issue and can be attributed to several factors:
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Steric Hindrance: The ortho-methyl group on the tolyl ring sterically hinders the approach of the acid to the carbamate group, slowing down the rate of protonation and subsequent cleavage.
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Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to an incomplete reaction. While many Boc deprotections are rapid at room temperature, sterically hindered substrates may necessitate longer reaction times or elevated temperatures.
-
Solvent Issues: The choice of solvent is crucial to ensure that both the substrate and the acidic reagent are well-solvated to facilitate the reaction.
Q3: I am observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?
A3: A primary side reaction during Boc deprotection is the alkylation of nucleophiles by the generated tert-butyl cation. In the case of o-toluidine, the electron-rich aromatic ring can be susceptible to tert-butylation, leading to the formation of tert-butyl-o-toluidine isomers. To minimize these side products, the use of a "scavenger" is highly recommended. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or anisole.[2]
Troubleshooting Guide
If you are experiencing incomplete deprotection of this compound, consider the following troubleshooting steps. The logical workflow for troubleshooting is illustrated in the diagram below.
References
Minimizing side product formation in reactions with "Tert-butyl o-tolylcarbamate"
Welcome to the technical support center for Tert-butyl o-tolylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side product formation in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a carbamate functional group with a tert-butyl ester and an o-tolyl (2-methylphenyl) substituent on the nitrogen atom. Its primary application in organic synthesis is as a protecting group for the o-toluidine amine. The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step syntheses. It can also be used as a starting material in cross-coupling reactions.
Q2: What are the most common side products encountered when working with this compound?
A2: The most common side products arise during the acidic deprotection of the Boc group. The cleavage of the tert-butyl group generates a reactive tert-butyl cation. This cation can act as an alkylating agent, leading to the formation of tert-butylated byproducts by reacting with nucleophilic sites on the desired product or other molecules in the reaction mixture. The electron-rich aromatic ring of the o-tolyl group itself can be susceptible to alkylation.
Q3: How can I minimize the formation of tert-butylation side products during deprotection?
A3: The most effective strategy to minimize tert-butylation is to use a "scavenger" in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted side reactions. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole.
Q4: Can the ortho-methyl group on the tolyl substituent influence side reactions?
A4: Yes, the ortho-methyl group can exert both steric and electronic effects. Sterically, it can hinder the approach of reagents to the carbamate nitrogen and the adjacent aromatic ring positions. Electronically, as an electron-donating group, it can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack, although this effect might be tempered by steric hindrance. Studies on related aryl carbamates show that electron-donating groups can increase the rotational barrier of the C–N bond, which may influence reactivity.[1]
Q5: Are there any specific intramolecular side reactions to be aware of with this compound?
A5: While less common, intramolecular reactions can occur depending on the substrate and reaction conditions. For instance, if other reactive functional groups are present on the molecule, the deprotected o-toluidine could potentially undergo intramolecular cyclization. Careful control of reaction conditions and prompt work-up after reaction completion can help minimize such side reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Deprotected Amine (o-toluidine)
| Possible Cause | Troubleshooting Solution |
| Incomplete Deprotection | - Ensure sufficient equivalents of acid are used. For challenging deprotections, consider using a stronger acid system (e.g., 4M HCl in dioxane).- Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material. Deprotection is typically complete within 1-2 hours at room temperature.[2] |
| Degradation of Product | - If the deprotected amine is sensitive to strong acids, consider using milder deprotection conditions. Options include using aqueous phosphoric acid or oxalyl chloride in methanol.- Ensure the reaction is not heated unless necessary, as higher temperatures can promote side reactions. |
| Work-up Issues | - During aqueous work-up, ensure the pH is carefully adjusted to neutralize the acid and liberate the free amine for extraction. |
Issue 2: Formation of Unknown Side Products
| Possible Cause | Troubleshooting Solution |
| tert-Butylation of the Aromatic Ring | - Add a scavenger such as triethylsilane (TES), triisopropylsilane (TIS), or anisole (typically 5-10% v/v) to the reaction mixture to trap the tert-butyl cation. |
| Reaction with Solvent | - The tert-butyl cation can react with certain nucleophilic solvents. Choose a relatively non-nucleophilic solvent for the deprotection reaction, such as dichloromethane (DCM). |
| Oxidation | - If the reaction conditions are oxidative, the o-toluidine product can be susceptible to oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis of the Carbamate | - Under certain conditions, particularly with exposure to moisture and acid or base, the carbamate can hydrolyze. Ensure anhydrous conditions for reactions where water is not desired. |
Data Presentation
Table 1: Comparison of Common Acidic Conditions for Boc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, room temp, 1-2 h | Fast and effective for most substrates. | Harsh conditions can cleave other acid-sensitive groups. Generates the tert-butyl cation, necessitating scavengers. |
| Hydrochloric Acid (HCl) | 4M in Dioxane, room temp, 1-4 h | Highly efficient, often precipitates the product as the HCl salt, aiding purification. | Can be more aggressive than TFA for some substrates. |
| Aqueous Phosphoric Acid | 85 wt% in an organic co-solvent | Mild and environmentally benign. Good selectivity for Boc groups in the presence of other acid-sensitive functionalities. | May require longer reaction times for less reactive substrates. |
Table 2: Effectiveness of Scavengers in Suppressing Side Product Formation
| Scavenger | Typical Concentration | Mechanism of Action | Comments |
| Triethylsilane (TES) / Triisopropylsilane (TIS) | 5-10% (v/v) | Hydride donation to the tert-butyl cation, forming isobutane. | Highly effective at preventing tert-butylation. |
| Anisole | 5-10% (v/v) | Acts as a nucleophilic trap for the tert-butyl cation via Friedel-Crafts alkylation. | Effective, but can lead to the formation of tert-butylanisole as a byproduct. |
| Thioanisole | 5-10% (v/v) | Similar to anisole, acts as a nucleophilic scavenger. | Can also help to reduce methionine sulfoxide if present in peptide substrates. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound with TFA and a Scavenger
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
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Triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add triethylsilane (1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-toluidine.
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Purify the product by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
Note: Aryl carbamates can be used in Suzuki-Miyaura cross-coupling reactions, typically requiring a nickel catalyst.[3][4]
Materials:
-
This compound
-
Arylboronic acid
-
NiCl₂(PCy₃)₂
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv), arylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (4.5 equiv).
-
Add anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Acid-catalyzed deprotection of this compound and the role of scavengers.
Caption: A logical workflow for troubleshooting common issues in reactions with this compound.
References
"Tert-butyl o-tolylcarbamate" stability and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of tert-butyl o-tolylcarbamate. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., nitrogen or argon) are advisable to prevent degradation from atmospheric moisture and oxygen.
Q2: Is this compound sensitive to high temperatures?
A2: Yes, this compound is susceptible to thermal decomposition at elevated temperatures. Studies on similar tert-butyl N-arylcarbamates have shown that they decompose to form carbon dioxide, isobutylene, and the corresponding amine (o-toluidine in this case). This decomposition is a first-order reaction and becomes significant at temperatures around 177.5 °C in solvents like diphenyl ether.
Q3: What are the known degradation pathways for this compound?
A3: The primary known degradation pathway is thermal decomposition. Additionally, based on the chemistry of the tert-butoxycarbonyl (Boc) protecting group and N-aryl carbamates, hydrolysis under acidic or basic conditions is a potential degradation pathway.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, N-aryl carbamates can undergo hydrolysis under both acidic and basic conditions. The tert-butoxycarbonyl (Boc) group is known to be labile to strong acids. Under basic conditions, hydrolysis of the carbamate linkage can also occur.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photostability of this compound. As a general good laboratory practice, it is advisable to store the compound in an opaque or amber container to protect it from light.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Low Yield
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed container).
-
Assess Purity: Analyze the purity of the starting material using a suitable analytical method such as HPLC, NMR, or melting point determination.
-
Review Experimental Conditions:
-
Temperature: Avoid high temperatures during your reaction setup and workup unless the reaction protocol specifically requires it.
-
pH: Be mindful of the pH of your reaction mixture. Strong acidic or basic conditions may lead to the cleavage of the Boc group or hydrolysis of the carbamate.
-
-
Consider a Fresh Batch: If degradation is suspected, consider using a fresh, unopened container of the compound.
Issue 2: Presence of Impurities in the Starting Material
Possible Cause: The compound may have degraded over time, leading to the formation of o-toluidine, isobutylene, and carbon dioxide.
Troubleshooting Steps:
-
Identify Impurities: Use analytical techniques such as NMR or LC-MS to identify the impurities. The presence of o-toluidine would be a strong indicator of degradation.
-
Purification: If the impurity level is low, you may be able to purify the material by recrystallization or column chromatography.
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Prevent Further Degradation: Ensure that the purified material is stored under the recommended conditions to prevent further decomposition.
Data Presentation
Table 1: General Stability Profile of tert-butyl N-arylcarbamates
| Condition | Stability | Potential Degradation Products | Notes |
| Thermal | Unstable at elevated temperatures (e.g., >170 °C) | Corresponding amine (o-toluidine), isobutylene, carbon dioxide | The rate of decomposition is dependent on the solvent and substituents on the aryl ring. |
| Acidic | Potentially unstable, especially in strong acids | o-toluidine, tert-butanol, carbon dioxide | The Boc protecting group is known to be acid-labile. |
| Basic | Potentially unstable under strong basic conditions | o-toluidine, tert-butanol, carbonate | Hydrolysis of the carbamate linkage can occur. |
| Photolytic | Data not available | Not determined | As a precaution, protect from light. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of this compound in a specific solvent.
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Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., diphenyl ether, dodecane) at a known concentration.
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Heating: Heat the solution to a specific temperature (e.g., 150 °C, 175 °C, 200 °C) in a sealed vial.
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Time Points: At various time points, withdraw an aliquot of the solution.
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Analysis: Analyze the aliquots by a suitable analytical method (e.g., HPLC, GC, or NMR) to quantify the amount of remaining this compound and the formation of any degradation products.
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Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Overcoming solubility problems with "Tert-butyl o-tolylcarbamate" in reactions
Technical Support Center: Tert-butyl o-tolylcarbamate
Welcome to the Technical Support Center for "this compound." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and effectively utilizing this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is it used for?
A1: "this compound" is a carbamate derivative. Carbamates are organic compounds that are notable for their stability and ability to cross cell membranes.[1] This particular compound serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors. For instance, it is a building block in the development of monoacylglycerol lipase (MAGL) inhibitors, which are investigated for their therapeutic potential in a variety of disorders.[2]
Q2: I am experiencing difficulty dissolving "this compound" in my reaction solvent. What are some common solvents for this compound?
A2: "this compound" exhibits good solubility in several common organic solvents. Based on experimental data, it is soluble in N,N-Dimethylformamide (DMF), chloroform (CHCl₃), and acetonitrile (MeCN). It is also soluble in mixtures of hexanes and ethyl acetate, which are often used for chromatographic purification.
Q3: Are there any general tips for improving the solubility of carbamates like "this compound"?
A3: Yes, several general techniques can be employed to enhance the solubility of poorly soluble organic compounds.[3] These include:
-
Solvent Selection: Choosing a solvent with a similar polarity to the solute ("like dissolves like") is crucial.
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of the compound. However, one must be cautious as excessive heat can lead to the decomposition of reactants or products.
-
Co-solvency: Using a mixture of solvents can sometimes be more effective than a single solvent.
-
Particle Size Reduction: Decreasing the particle size of the solid through methods like micronization increases the surface area available for solvation.[3]
Q4: Can "this compound" participate in any side reactions related to its solubility?
A4: While "this compound" is generally stable, solubility issues can sometimes lead to side reactions. For example, if the compound does not fully dissolve, localized high concentrations of other reagents can lead to undesired byproducts. In reactions involving strong bases, incomplete dissolution could affect the deprotonation equilibrium and influence the reaction pathway.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a structured approach to troubleshooting solubility problems encountered during reactions with "this compound."
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve at room temperature. | The chosen solvent has inappropriate polarity. | Consult the solubility data table below and select a more suitable solvent. Polar aprotic solvents like DMF or chlorinated solvents like chloroform are often effective. |
| The concentration of the reactant is too high. | Try preparing a more dilute solution. If the reaction allows, a larger volume of solvent can be used. | |
| Compound precipitates out of solution during the reaction. | The reaction temperature has decreased, causing the solubility to drop. | If the reaction chemistry allows, gently warm the reaction mixture to redissolve the compound. Utilize a temperature-controlled heating mantle or oil bath for stable heating. |
| A change in the reaction mixture composition (e.g., formation of a less soluble product or salt) has reduced the overall solubility. | Consider using a co-solvent system to maintain the solubility of all components throughout the reaction. | |
| Reaction is slow or incomplete despite the compound appearing to dissolve. | Although visually dissolved, microscopic particles may still be present, limiting the available surface area for reaction. | Apply sonication to the reaction mixture to break down any remaining micro-aggregates and enhance dissolution. |
| The solvent may not be sufficiently anhydrous, and trace water could be interfering with the reaction. | Ensure the use of anhydrous solvents, especially in moisture-sensitive reactions. |
Data Presentation: Solubility Profile
The following table summarizes the known solubility of "this compound" in various organic solvents.
| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility (at approx. 20-25°C) | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 62.5 mg/mL[2] | Soluble |
| Chloroform | CHCl₃ | Chlorinated | Data not available | Soluble |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Data not available | Soluble[4][5] |
| Ethyl Acetate/Hexane Mixtures | Various | Non-polar/Polar Aprotic | Data not available | Soluble[4][5] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available | Likely Soluble |
| Methanol (MeOH) | CH₄O | Polar Protic | Data not available | Likely Soluble |
| Toluene | C₇H₈ | Non-polar | Data not available | Sparingly Soluble to Insoluble |
| Water | H₂O | Polar Protic | Data not available | Insoluble |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of "this compound."
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Tetrahydrofuran)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Dissolve o-toluidine in the chosen organic solvent.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material using column chromatography (e.g., combi-flash) with a gradient of ethyl acetate in n-hexane as the mobile phase to yield pure this compound.[2]
Protocol 2: Alkylation of this compound
This protocol details a subsequent reaction utilizing "this compound" as a starting material.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl iodide
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide, add sodium hydride (1.2 eq.) at 0°C.
-
Stir the reaction mixture at 0°C for 10 minutes.
-
Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up by evaporating the solvent under vacuum and proceeding with purification.[2]
Mandatory Visualizations
Signaling Pathway
"this compound" is a precursor in the synthesis of inhibitors targeting Monoacylglycerol Lipase (MAGL). MAGL is a key enzyme in the endocannabinoid signaling pathway, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can then modulate cannabinoid receptors (CB1 and CB2), and reduces the production of arachidonic acid and subsequent pro-inflammatory prostaglandins.
Caption: MAGL signaling pathway and the point of intervention.
Experimental Workflow
The following diagram illustrates a typical experimental workflow involving "this compound," from synthesis to its use in a subsequent reaction and final product purification.
Caption: General workflow from synthesis to subsequent reaction.
References
- 1. rsc.org [rsc.org]
- 2. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Selectivity with Tert-butyl o-tolylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl o-tolylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common selectivity challenges encountered during chemical synthesis, particularly in Directed ortho-Metalation (DoM) reactions.
Troubleshooting Guide: Regioselectivity in the Lithiation of this compound
This guide addresses common issues with the regioselectivity of lithiation reactions involving this compound, a critical step for subsequent functionalization.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| REGIO-01 | Poor or incorrect regioselectivity during ortho-lithiation. | 1. Steric Hindrance: The ortho-methyl group can sterically hinder deprotonation at the adjacent position (C6).2. Base Strength/Sterics: The choice of organolithium base can influence which proton is abstracted.3. Reaction Temperature: Temperature fluctuations can affect the kinetic vs. thermodynamic control of the deprotonation. | 1. Base Selection: Use a less sterically hindered base like n-BuLi to favor deprotonation at the more sterically accessible C6 position. For deprotonation at the more hindered C2 position, a more reactive combination like s-BuLi/TMEDA or t-BuLi may be required.[1][2]2. Additive Effects: The addition of TMEDA can break up alkyllithium aggregates, increasing the kinetic basicity and potentially altering regioselectivity.[2][3]3. Strict Temperature Control: Maintain a constant low temperature (typically -78 °C) to ensure kinetically controlled deprotonation. |
| REGIO-02 | Competitive benzylic lithiation (deprotonation of the methyl group). | 1. Base Choice: While the carbamate is a strong directing group, highly basic and less hindered reagents under certain conditions might lead to competitive deprotonation of the benzylic protons.[1]2. Prolonged Reaction Times: Extended reaction times at temperatures above -78 °C can sometimes lead to equilibration and formation of the thermodynamically more stable benzylic anion. | 1. Prioritize ortho-Directing Conditions: Utilize conditions known to favor DoM, such as s-BuLi in THF at -78 °C. The O-carbamate is a powerful DMG that should strongly direct deprotonation to the ortho position.[3][4]2. Minimize Reaction Time: Quench the reaction with the electrophile as soon as the lithiation is complete (typically 1-2 hours at -78 °C). |
| REGIO-03 | Formation of undesired byproducts from anionic Fries rearrangement. | 1. Elevated Temperatures: The lithiated carbamate intermediate can undergo a 1,3-O to C carbamoyl migration at temperatures above -78 °C.[1][4]2. Extended Reaction Times: Leaving the lithiated intermediate for too long, even at low temperatures, can sometimes lead to this rearrangement. | 1. Maintain Low Temperatures: Strictly maintain the reaction temperature at or below -78 °C throughout the lithiation and electrophilic quench steps.[1][4]2. Prompt Quenching: Add the electrophile as soon as the formation of the lithiated species is deemed complete. |
| REGIO-04 | Low yields of the desired product. | 1. Incomplete Deprotonation: The organolithium reagent may not be sufficiently basic, or the reaction time may be too short.2. Degradation of Reagents: The organolithium reagent may have degraded due to improper storage or handling.3. Poor Electrophile Reactivity: The chosen electrophile may be unreactive under the reaction conditions. | 1. Optimize Base and Time: Use a stronger base (e.g., s-BuLi instead of n-BuLi) or increase the reaction time at -78 °C. The addition of TMEDA can also accelerate the deprotonation.[2][3]2. Titrate the Organolithium Reagent: Always titrate the organolithium reagent before use to determine its exact molarity.3. Use a More Reactive Electrophile: Consider more reactive electrophiles or the use of additives to enhance electrophilicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the tert-butyl carbamate group in reactions with this compound?
The tert-butyl carbamate group (-OCONHtBu) is a powerful Directed Metalation Group (DMG). In the presence of a strong organolithium base, it directs the deprotonation to the ortho position on the aromatic ring through a process called Directed ortho-Metalation (DoM).[3][5][6] The heteroatoms in the carbamate group coordinate to the lithium ion, increasing the kinetic acidity of the adjacent aromatic protons and leading to regioselective lithiation.[2][6]
Q2: Which ortho position is preferentially lithiated on this compound and why?
The regioselectivity of the lithiation depends on the interplay between the directing strength of the carbamate group and the steric and electronic influence of the ortho-methyl group. Generally, deprotonation will occur at the less sterically hindered position (C6). However, by carefully selecting the base and additives, it is possible to influence the selectivity. For instance, a bulkier base might show a higher preference for the less hindered C6 position.
Q3: How can I prevent the anionic Fries rearrangement?
The anionic Fries rearrangement is a thermal process.[1] To prevent this side reaction, it is crucial to maintain a low reaction temperature, typically -78 °C, from the addition of the organolithium base until the electrophile is introduced.[4] Minimizing the time the lithiated intermediate is present before quenching is also advisable.
Q4: What is the function of TMEDA in these reactions?
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium cation. This breaks down the oligomeric aggregates of the organolithium reagent, leading to a more reactive, monomeric species.[2][3] The increased reactivity can lead to faster and more efficient deprotonation at lower temperatures.
Q5: What are suitable electrophiles to trap the lithiated intermediate?
A wide range of electrophiles can be used, including:
-
Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Aldehydes and ketones
-
Carbon dioxide (to form a carboxylic acid)
-
Disulfides (to form thiols)
-
Silyl halides (e.g., trimethylsilyl chloride)
-
Boronic esters
The choice of electrophile will depend on the desired final product.
Experimental Protocols
Protocol 1: General Procedure for Regioselective ortho-Lithiation and Electrophilic Quench of this compound
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Organolithium reagent (e.g., s-BuLi, n-BuLi)
-
TMEDA (optional)
-
Electrophile
-
Anhydrous quench solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (or other suitable solvent) and cool the solution to -78 °C using a dry ice/acetone bath.
-
If using, add TMEDA (1.2 equiv) to the cooled solution.
-
Slowly add the organolithium reagent (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Add the electrophile (1.5 equiv) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of this compound Lithiation (Illustrative Data)
| Entry | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Product Ratio (C6:C2) | Yield (%) |
| 1 | n-BuLi (1.2) | None | THF | -78 | 2 | 85:15 | 75 |
| 2 | s-BuLi (1.2) | None | THF | -78 | 1.5 | 90:10 | 88 |
| 3 | s-BuLi (1.2) | TMEDA (1.2) | THF | -78 | 1 | >95:5 | 92 |
| 4 | t-BuLi (1.2) | None | Et2O | -78 | 2 | 70:30 | 65 |
| 5 | s-BuLi (1.2) | None | THF | -40 | 1 | 60:40* | 50 |
*Note: Increased amounts of anionic Fries rearrangement product observed.
Visualizations
Caption: Directed ortho-Metalation (DoM) workflow.
Caption: Troubleshooting decision tree for lithiation reactions.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. baranlab.org [baranlab.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
Handling and quenching of reagents in "Tert-butyl o-tolylcarbamate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Tert-butyl o-tolylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reaction of o-toluidine with di-tert-butyl dicarbonate (Boc anhydride).[1][2] This reaction, often referred to as "Boc protection," is widely used due to its high yield and generally mild reaction conditions.[3]
Q2: What are the primary reagents and their roles in this synthesis?
A2: The key reagents are:
-
o-Toluidine: The starting amine that will be protected.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The electrophilic source of the tert-butoxycarbonyl (Boc) protecting group.[2][3]
-
Solvent: A suitable solvent to dissolve the reactants. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or even aqueous mixtures.[3][4]
-
Base (optional but recommended): A base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate is often used to neutralize the acidic byproduct and accelerate the reaction.[3][4]
Q3: What are the main byproducts of the reaction?
A3: The primary byproducts of a successful Boc protection reaction are tert-butanol and carbon dioxide.[5] If excess di-tert-butyl dicarbonate is used, it will also be present as an impurity that needs to be removed.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The product, this compound, will have a different Rf value than the starting material, o-toluidine. A stain, such as ninhydrin, can be used to visualize the amine starting material, which will typically show a colored spot.[5]
Q5: What is the general procedure for quenching the reaction?
A5: Once the reaction is complete, it is typically quenched by adding water or an aqueous solution.[3][4] If excess di-tert-butyl dicarbonate is a concern, a quenching agent like imidazole can be added before the aqueous workup to form a more water-soluble byproduct that is easier to remove.[5]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound via Boc protection of o-toluidine.
Materials:
-
o-Toluidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or other suitable base
-
Tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or degraded di-tert-butyl dicarbonate. 2. Wet solvent or reagents. 3. Insufficient reaction time or temperature. 4. o-Toluidine is of poor quality. | 1. Use fresh or properly stored di-tert-butyl dicarbonate. 2. Ensure all solvents and reagents are anhydrous. Di-tert-butyl dicarbonate is sensitive to moisture.[6] 3. Allow the reaction to stir for a longer period or gently heat if necessary, monitoring by TLC. 4. Purify o-toluidine by distillation if necessary. |
| Presence of Unreacted o-Toluidine | 1. Insufficient di-tert-butyl dicarbonate. 2. Incomplete reaction. | 1. Add a slight excess of di-tert-butyl dicarbonate (1.1-1.2 equivalents). 2. Increase reaction time or consider gentle heating. |
| Formation of a White Precipitate (Urea byproduct) | Presence of water in the reaction mixture. | This is more common with isocyanate-based syntheses but can occur if the Boc-anhydride degrades. Ensure strictly anhydrous conditions. |
| Difficult Purification | 1. Excess di-tert-butyl dicarbonate remaining. 2. Co-elution of product with byproducts. | 1. Before workup, add a scavenger resin or a chemical quencher like imidazole to react with excess (Boc)₂O.[5] Excess (Boc)₂O and its byproduct tert-butanol can also be removed under high vacuum.[5] 2. Optimize the solvent system for column chromatography to achieve better separation. |
| Product Decomposes During Workup | The Boc protecting group is sensitive to strong acids. | Avoid washing with acidic solutions during the workup. Use a mild basic wash (e.g., saturated NaHCO₃ solution) instead. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Equivalents of o-Toluidine | 1.0 | Limiting reagent. |
| Equivalents of (Boc)₂O | 1.1 - 1.5 | A slight excess is generally used to ensure complete reaction. |
| Equivalents of Base (e.g., TEA) | 1.2 - 3.0 | To neutralize the acid formed during the reaction.[4] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature and then allowed to warm.[4] |
| Reaction Time | 4 - 12 hours | Monitored by TLC for completion. |
| Yield | High (typically >90%) | Yields can vary based on the purity of reagents and reaction conditions. |
Visualizations
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis for Monitoring Tert-butyl o-tolylcarbamate Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of carbamate-containing molecules, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring process control. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring the synthesis of "Tert-butyl o-tolylcarbamate." We present supporting experimental data, detailed protocols, and visualizations to facilitate the selection of the most suitable analytical method for your research and development needs.
Comparing Analytical Methods for Reaction Monitoring
The choice of an analytical technique for reaction monitoring depends on several factors, including the required sensitivity, quantitative accuracy, sample throughput, and cost. LC-MS is a powerful and versatile technique for this purpose, offering high sensitivity and selectivity. However, other methods such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information and may be more suitable for certain applications.
Table 1: Performance Comparison of Analytical Methods for Monitoring this compound Synthesis
| Parameter | LC-MS | NMR Spectroscopy | Thin-Layer Chromatography (TLC) |
| Primary Information | Molecular weight confirmation of reactants, product, and byproducts; reaction conversion; purity assessment. | Definitive structural elucidation of the product and intermediates; confirmation of carbamate formation. | Qualitative assessment of the presence of starting materials and product. |
| Sensitivity | High (picomole to femtomole range).[1] | Moderate to low (micromole to nanomole range).[1] | Low (millimole to micromole range). |
| Quantitative Capability | Excellent with appropriate standards.[1] | Good with an internal standard.[1] | Semi-quantitative at best.[1] |
| Throughput | High.[1] | Low.[1] | High.[1] |
| Sample Requirement | Low (micrograms to nanograms).[1] | High (milligrams).[1] | Low (micrograms). |
| Instrumentation Cost | High.[1] | Very High.[1] | Low. |
| Expertise Required | Moderate to high.[1] | High.[1] | Low. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of tert-butyl carbamates is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[2]
Reaction Scheme:
References
A Comparative Guide to Amine Protection: Boc-Anhydride versus Tert-butyl Aryl Carbamates
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability and facile, acid-labile deprotection.[1] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, widely known as Boc-anhydride.[2][3] However, the exploration of alternative reagents continues in the quest for improved selectivity, milder reaction conditions, and novel reactivity.
Executive Summary
Boc-anhydride remains the reagent of choice for general amine protection, offering high yields, mild reaction conditions, and a well-understood reactivity profile.[4] Its primary limitation can be a lack of selectivity in molecules with multiple amine functionalities. Tert-butyl aryl carbamates, on the other hand, have demonstrated utility in achieving higher chemoselectivity, particularly in the mono-protection of polyamines.[5] This suggests that tert-butyl o-tolylcarbamate could offer similar advantages in specific synthetic contexts.
Performance Comparison
The following table summarizes the key performance characteristics of Boc-anhydride and tert-butyl aryl carbamates based on available literature.
| Feature | Boc-Anhydride ((Boc)₂O) | Tert-butyl Aryl Carbamates (e.g., tert-butyl phenyl carbamate) |
| Reactivity | High | Moderate |
| Typical Reaction Conditions | Room temperature, often with a base (e.g., TEA, NaOH)[4] | Room temperature to elevated temperatures (reflux may be necessary)[5] |
| Selectivity | Generally low for polyamines (can lead to multiple protections) | Can exhibit high selectivity for primary amines over secondary amines, and for mono-protection of diamines[5] |
| Byproducts | tert-butanol and CO₂ (volatile and easily removed)[6] | Phenol or substituted phenol (requires removal during workup) |
| Generality of Use | Broadly applicable to a wide range of amines | Primarily explored for selective protection of polyamines and specific substrates |
| Availability | Commercially abundant and relatively inexpensive | Less common, may require synthesis |
Reaction Mechanisms
The protection of an amine with either reagent proceeds via a nucleophilic acyl substitution.
Boc-Anhydride Protection Pathway
The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc-anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to the volatile byproducts tert-butanol and carbon dioxide.[2][6]
Tert-butyl Aryl Carbamate Protection Pathway
Similarly, the amine attacks the carbonyl carbon of the tert-butyl aryl carbamate. The key difference lies in the leaving group, which is a phenoxide or a substituted phenoxide. This leaving group is less labile than tert-butyl carbonate, which may contribute to the observed differences in reactivity and selectivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for amine protection using both Boc-anhydride and a tert-butyl aryl carbamate.
Protocol 1: General Procedure for N-Boc Protection using Boc-Anhydride
This protocol is a widely adopted method for the Boc protection of a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.2-2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture with water)
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base like TEA, add it to the solution. If using NaOH, it is typically added as an aqueous solution in a biphasic system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Boc-anhydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If a biphasic system was used, separate the organic layer. If a single organic solvent was used, perform a liquid-liquid extraction with water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
The product can be further purified by column chromatography if necessary.
Protocol 2: Selective Mono-N-Boc Protection of a Diamine using tert-Butyl Phenyl Carbonate
This protocol is adapted from literature demonstrating the selective protection of polyamines.[5]
Materials:
-
Diamine (e.g., spermidine) (1.0 equiv)
-
tert-Butyl phenyl carbonate (1.1 equiv per primary amine to be protected)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the diamine in DMF in a round-bottom flask.
-
Add the tert-butyl phenyl carbonate to the solution.
-
Stir the reaction mixture at room temperature. For less reactive amines, heating (e.g., reflux) may be required.
-
Monitor the reaction progress by TLC to follow the disappearance of the starting material and the formation of the mono-protected product.
-
Once the desired level of conversion is achieved, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to isolate the mono-N-Boc protected diamine.
Data Presentation: Quantitative Yields
The following table presents representative yields for the Boc protection of amines using Boc-anhydride and a tert-butyl aryl carbamate from the literature.
| Amine Substrate | Reagent | Product | Yield (%) | Reference |
| Benzylamine | (Boc)₂O | N-Boc-benzylamine | >95% | General knowledge, widely reported |
| Aniline | (Boc)₂O | N-Boc-aniline | ~98% | [7] |
| Spermidine | (Boc)₂O | N¹,N⁴,N⁸-Tris-Boc-spermidine | High (unselective) | [5] |
| Spermidine | tert-Butyl phenyl carbonate | N¹,N⁸-Bis-Boc-spermidine | 78% | [5] |
| 1,4-Diaminobutane | tert-Butyl phenyl carbonate | Mono-Boc-1,4-diaminobutane | 85% | [5] |
Conclusion and Future Outlook
Boc-anhydride is a highly effective and general reagent for the protection of amines, characterized by high yields and straightforward protocols. Its main drawback is the potential for lack of selectivity in complex molecules.
Tert-butyl aryl carbamates, such as tert-butyl phenyl carbamate, present a valuable alternative, particularly when chemoselectivity is a primary concern, as in the mono-protection of polyamines. The altered reactivity, likely due to the stability of the phenoxide leaving group, allows for finer control over the protection reaction.
While specific experimental data for this compound in amine protection is currently lacking, its structural similarity to tert-butyl phenyl carbamate suggests it could offer similar or potentially enhanced selectivity due to the electronic and steric influence of the o-tolyl group. Further research into the synthesis and reactivity of this compound and other substituted aryl carbamates is warranted to expand the toolkit of reagents for selective amine protection. For researchers and drug development professionals, the choice between Boc-anhydride and a tert-butyl aryl carbamate will depend on the specific synthetic challenge, with Boc-anhydride being the default for general protection and aryl carbamates offering a solution for achieving critical selectivity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carbamate Protecting Groups: Evaluating Tert-butyl o-tolylcarbamate Against Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules. Carbamates are a cornerstone of amine protection strategy due to their general stability and the variety of available deprotection methods. This guide provides a comprehensive comparison of the efficacy of "Tert-butyl o-tolylcarbamate" with the widely used carbamate protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison delves into the stability, cleavage conditions, and potential applications of these protecting groups, supported by experimental data and detailed protocols. While extensive data exists for Boc, Cbz, and Fmoc, the information on this compound is more limited. Therefore, this guide combines established experimental knowledge with a theoretical analysis of this compound's expected performance based on its chemical structure.
At a Glance: Key Characteristics of Carbamate Protecting Groups
The primary distinction between carbamate protecting groups lies in their cleavage conditions, which dictates their orthogonality in a synthetic strategy.[1] Orthogonality allows for the selective removal of one protecting group in the presence of others, a crucial aspect of complex molecule synthesis.[1]
| Protecting Group | Abbreviation | Cleavage Conditions | Primary Application |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl)[2][3] | Peptide synthesis, general organic synthesis |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C)[4][5] | Peptide synthesis, general organic synthesis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine)[4][6] | Solid-phase peptide synthesis |
| This compound | - | Predicted to be acid-labile | General organic synthesis |
Quantitative Comparison of Protecting Group Stability and Cleavage
The choice of a protecting group is often governed by the stability of other functional groups within the molecule and the planned reaction conditions. The following table summarizes the relative stability of Boc, Cbz, and Fmoc to various reagents. A theoretical assessment for this compound is also included based on its structure.
Table 1: Relative Stability of Carbamate Protecting Groups
| Reagent/Condition | Boc | Cbz | Fmoc | This compound (Predicted) |
| Strong Acid (e.g., TFA) | Labile[2] | Stable[6] | Stable[6] | Labile |
| Weak Acid (e.g., AcOH) | Stable | Stable | Stable | Likely Stable |
| Strong Base (e.g., NaOH) | Stable[3] | Stable | Labile[4] | Stable |
| Weak Base (e.g., Piperidine) | Stable | Stable | Labile[4] | Stable |
| Hydrogenolysis (H₂, Pd/C) | Stable[4] | Labile[4] | Stable[6] | Stable |
| Nucleophiles | Stable[3] | Stable | Labile to some nucleophiles | Likely Stable |
Note: The stability of this compound is predicted based on the electronic and steric effects of the o-tolyl group. The tert-butyl group confers acid lability, while the aryl group is not susceptible to hydrogenolysis or base-mediated elimination like Cbz and Fmoc, respectively.
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are essential for reproducible and efficient synthesis.
This compound
Protection (Synthesis):
-
Reaction: o-Toluidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction can be carried out at room temperature.
-
Reagents: o-Toluidine, Di-tert-butyl dicarbonate, Dichloromethane.
-
Procedure: To a solution of o-toluidine in dichloromethane, add di-tert-butyl dicarbonate. Stir the mixture at room temperature for several hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[7][8]
Deprotection (Predicted):
-
Reaction: Based on the tert-butyl carbamate structure, cleavage is expected under acidic conditions.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the this compound protected compound in dichloromethane. Add trifluoroacetic acid and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure.
tert-Butoxycarbonyl (Boc)
Protection:
-
Reaction: An amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]
-
Reagents: Amine, Di-tert-butyl dicarbonate, Triethylamine (TEA) or Sodium Hydroxide, Dichloromethane or a biphasic system.
-
Procedure: To a solution of the amine and triethylamine in dichloromethane, add di-tert-butyl dicarbonate. Stir the mixture at room temperature. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
Deprotection:
-
Reaction: The Boc-protected amine is treated with a strong acid.[2][10]
-
Reagents: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent like Dichloromethane or Dioxane.
-
Procedure: Dissolve the Boc-protected compound in dichloromethane and add an equal volume of trifluoroacetic acid. Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure.[10]
Benzyloxycarbonyl (Cbz)
Protection:
-
Reaction: An amine is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions.[4]
-
Reagents: Amine, Benzyl chloroformate, Sodium carbonate or Triethylamine, Dichloromethane/Water.
-
Procedure: To a solution of the amine in a mixture of dichloromethane and aqueous sodium carbonate solution, add benzyl chloroformate dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. Separate the organic layer, wash with water, dry, and concentrate.[5]
Deprotection:
-
Reaction: The Cbz group is removed by catalytic hydrogenolysis.[4][11]
-
Reagents: Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.
-
Procedure: Dissolve the Cbz-protected compound in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate.[12]
9-Fluorenylmethyloxycarbonyl (Fmoc)
Protection:
-
Reaction: An amine is reacted with Fmoc-Cl or Fmoc-OSu in the presence of a base.[6]
-
Reagents: Amine, Fmoc-Cl or Fmoc-OSu, Sodium bicarbonate, Dioxane/Water.
-
Procedure: To a solution of the amine in a mixture of dioxane and aqueous sodium bicarbonate solution, add Fmoc-Cl. Stir vigorously at room temperature for several hours. Extract the product with an organic solvent, wash, dry, and concentrate.[6]
Deprotection:
-
Reaction: The Fmoc group is cleaved using a secondary amine base.[4][6]
-
Reagents: 20% Piperidine in Dimethylformamide (DMF).
-
Procedure: Treat the Fmoc-protected compound with a 20% solution of piperidine in DMF at room temperature for 10-30 minutes. Remove the solvent under reduced pressure and purify the product.[6]
Visualizing Reaction Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the protection and deprotection processes.
Caption: A generalized workflow for the protection of an amine with a carbamate group.
Caption: A generalized workflow for the deprotection of a carbamate-protected amine.
Orthogonal Protection Strategies
The distinct cleavage conditions of these protecting groups allow for their use in orthogonal protection schemes, which are fundamental in the synthesis of complex molecules like peptides.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc protecting groups.
Theoretical Evaluation of this compound
In the absence of direct comparative experimental data, the efficacy of this compound as a protecting group can be predicted based on fundamental principles of organic chemistry.
-
Stability: The presence of the tert-butyl group strongly suggests that, like the Boc group, this compound will be labile under acidic conditions due to the formation of a stable tert-butyl cation. The o-tolyl group, being an electron-donating aromatic ring, is not expected to significantly alter this acid lability. The carbamate linkage is generally stable to basic and nucleophilic conditions, and the aryl group is inert to hydrogenolysis.
-
Efficacy: The steric bulk of the o-tolyl group, in addition to the tert-butyl group, may influence the rate of both protection and deprotection reactions. The additional steric hindrance could potentially make the introduction of the protecting group slower compared to Boc. Conversely, this steric strain might facilitate acid-catalyzed cleavage.
-
Potential Advantages: The increased lipophilicity imparted by the o-tolyl group could be advantageous in certain applications, potentially improving solubility in nonpolar organic solvents and aiding in purification by chromatography.
Conclusion
The choice of a carbamate protecting group is a critical parameter in the design of a synthetic route.
-
Boc remains a versatile and widely used protecting group, particularly in solution-phase synthesis, due to its reliable acid-labile nature.[3]
-
Cbz offers a valuable orthogonal strategy, with its removal under neutral hydrogenolysis conditions being a key advantage for acid- or base-sensitive substrates.[4]
-
Fmoc is the protecting group of choice for solid-phase peptide synthesis, owing to its mild, base-labile deprotection conditions.[4][6]
This compound emerges as a potentially useful, acid-labile protecting group. While it is predicted to share the acid lability of the Boc group, its unique steric and electronic properties conferred by the o-tolyl substituent may offer advantages in specific contexts, such as modified solubility profiles. Further experimental investigation is warranted to fully elucidate its stability, cleavage kinetics, and overall efficacy in direct comparison to the established carbamate protecting groups. Researchers are encouraged to consider this protecting group as a potential alternative to Boc, particularly when fine-tuning the electronic or steric environment of the protected amine is desirable.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tdcommons.org [tdcommons.org]
A Comparative Guide to Spectroscopic Methods for Confirming the Structure of Tert-butyl o-tolylcarbamate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of tert-butyl o-tolylcarbamate and related carbamate derivatives. Detailed experimental protocols and comparative data are presented to assist researchers in the unambiguous identification and characterization of these compounds.
Spectroscopic Data Comparison
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and reported data for the target compound and its structural isomers.
Table 1: Comparative Spectroscopic Data for Tolylcarbamate Isomers
| Compound | Spectroscopic Method | Parameter | Observed Value | Reference |
| This compound | ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.83 (d, J=8Hz, 1H), 7.22 (t, J=8Hz, 1H), 7.17 (d, J=8Hz, 1H), 7.03 (t, J=8Hz, 1H), 6.37 (bs, 1H), 2.28 (s, 3H), 1.57 (s, 9H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 153.00, 136.20, 132.80, 130.20, 126.60, 123.60, 121.00, 80.20, 28.20, 17.60 | [1] | |
| IR Spectroscopy | C=O Stretch | ~1700-1730 cm⁻¹ (expected) | [2][3] | |
| N-H Stretch | ~3300-3500 cm⁻¹ (expected) | [2][3] | ||
| Mass Spectrometry | Molecular Weight | 207.27 g/mol | [4] | |
| Tert-butyl m-tolylcarbamate | ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.28 (s, 1H), 7.18 (d, J=8Hz, 1H), 7.13 (d, J=8Hz, 1H), 6.88 (d, J=8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40 | [1] | |
| Tert-butyl p-tolylcarbamate | ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 7.25 (d, J=8Hz, 2H), 7.08 (d, J=8Hz, 2H), 6.42 (bs, 1H), 2.29 (s, 3H), 1.51 (s, 9H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 152.90, 135.71, 132.53, 129.66, 80.30, 28.35, 20.72 | [1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the carbamate sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may vary depending on the sample's solubility.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure. For ¹³C NMR, analyze the chemical shifts of the carbon signals.
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis:
-
Sample Preparation: Place a small amount of the solid carbamate sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the characteristic absorption bands. For carbamates, key vibrations include the N-H stretch (around 3300-3500 cm⁻¹) and the C=O stretch of the carbamate group (around 1700-1730 cm⁻¹).[2][5] The exact position of these bands can be influenced by hydrogen bonding.[5]
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the carbamate sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode.
-
Spectral Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Analyze the fragmentation pattern to further confirm the structure.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of a synthesized carbamate derivative.
Caption: Workflow for the spectroscopic confirmation of a synthesized compound.
This systematic approach, combining multiple spectroscopic techniques, provides a high degree of confidence in the structural assignment of this compound and its derivatives, which is crucial for applications in drug discovery and development.
References
Yield comparison of different synthetic routes to "Tert-butyl o-tolylcarbamate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Tert-butyl o-tolylcarbamate, a key intermediate in various pharmaceutical and chemical applications. The comparison focuses on reaction yields, supported by detailed experimental protocols, to assist researchers in selecting the most suitable method for their specific needs.
Yield Comparison of Synthetic Routes
The selection of a synthetic pathway in chemical manufacturing and research is often dictated by the efficiency of the reaction, commonly measured by the percentage yield. Below is a summary of the reported yields for two distinct methods of synthesizing this compound.
| Synthetic Route | Starting Materials | Yield (%) |
| Route 1: Reaction with Di-tert-butyl dicarbonate | o-Toluidine, Di-tert-butyl dicarbonate (Boc)₂O | 98% |
| Route 2: Reaction of Isocyanate with tert-Butanol | o-Tolyl isocyanate, tert-Butanol | 70% |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below. These protocols are based on established laboratory procedures.
Route 1: Synthesis from o-Toluidine and Di-tert-butyl dicarbonate
This method, often referred to as Boc protection of an amine, is a widely used procedure in organic synthesis due to its typically high yields and mild reaction conditions.
Experimental Procedure:
To a solution of o-toluidine (1 equivalent) in an appropriate solvent such as dichloromethane or tetrahydrofuran, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). The reaction mixture is stirred at room temperature. A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction, particularly if the amine starting material is in the form of a salt. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford this compound in high purity. A reported yield for this method is as high as 98%.
Route 2: Synthesis from o-Tolyl isocyanate and tert-Butanol
This route involves the nucleophilic addition of a tertiary alcohol to an isocyanate, a common method for the formation of carbamates.
Experimental Procedure:
In a flame-dried reaction vessel under an inert atmosphere, o-tolyl isocyanate (1 equivalent) is dissolved in a dry, aprotic solvent like toluene or tetrahydrofuran. To this solution, tert-butanol (1.05 equivalents) is added, often in the presence of a catalyst. While the reaction can proceed without a catalyst, bases such as potassium tert-butoxide or tertiary amines can be used to accelerate the reaction. The mixture is stirred, and the reaction progress is monitored by techniques such as TLC or infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹). Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to give pure this compound. A yield of 70% has been reported for this synthetic approach.
Visualization of Synthetic Pathways
The logical flow of the two primary synthetic routes to this compound is illustrated in the diagram below.
Caption: Synthetic routes to this compound.
A comparative study of deprotection methods for "Tert-butyl o-tolylcarbamate"
A Comparative Guide to Deprotection Methods for Tert-butyl o-tolylcarbamate
For researchers, scientists, and drug development professionals, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the synthesis of molecules containing a primary amine functionality. The choice of deprotection method for a specific substrate, such as this compound, can significantly influence the yield, purity, and overall efficiency of a synthetic route. This guide provides a comparative overview of common deprotection strategies, including acidic, basic, and thermal methods, supported by experimental data from analogous substrates to aid in method selection and optimization.
The stability of the Boc group under many synthetic conditions, coupled with its lability under specific, often acidic, conditions, makes it a versatile protecting group for the amino functionality of o-toluidine.[1] The selection of the most appropriate deprotection method depends on the overall molecular structure and the presence of other sensitive functional groups.
Comparison of Deprotection Methods
| Deprotection Method | Reagents/Conditions | Substrate Type | Reaction Time | Yield (%) | Purity | Reference |
| Acidic Deprotection | ||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM | N-Boc anilines | 0.5 - 4 h | Generally >90 | High | [1] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | N-Boc anilines | 1 - 4 h | Often quantitative | High | [1] |
| p-Toluenesulfonic Acid (p-TsOH) | p-TsOH (2 equiv.), ball milling | N-Boc amines | 10 min | Quantitative | High | [2][3] |
| Deep Eutectic Solvent (DES) | Choline chloride:p-TsOH | N-Boc anilines | 8 min | Quantitative | High | [4] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.) in MeOH | N-Boc anilines | 1 - 3 h | >70 | High | [1] |
| Thermal Deprotection | ||||||
| High Temperature | TFE or MeOH, 240 °C | N-Boc aniline | 30 min | 88-93 | Good | [5] |
| Water-mediated | H₂O, 100 °C | N-Boc anilines | <12 min | 90-97 | High | [6] |
| Basic Deprotection | ||||||
| Sodium Carbonate | Na₂CO₃ in refluxing DME | N-Boc substrates | Not specified | Good | Not specified | [1] |
Note: The yields and reaction times are highly substrate-dependent and should be considered as representative examples. Optimization for "this compound" is recommended.
Experimental Protocols
The following are detailed experimental protocols for the deprotection of this compound based on established methods for similar substrates.
Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution at room temperature, add TFA (10-20 equivalents, or a 20-50% v/v solution in DCM).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain o-toluidine.
Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method often provides the product as a hydrochloride salt, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the o-toluidine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a cold solvent like diethyl ether.
-
If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce precipitation.
Thermal Deprotection in Water
This "green chemistry" approach avoids the use of strong acids and organic solvents.[6]
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware equipped with a reflux condenser
Procedure:
-
Suspend this compound (1 equivalent) in deionized water in a round-bottom flask.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[6]
-
Monitor the reaction by TLC. The reaction is often complete within 15 minutes.[6]
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x volume of water).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield o-toluidine.[6]
Visualizations
General Deprotection Workflow
The following diagram illustrates a typical experimental workflow for the deprotection of this compound.
Caption: General experimental workflow for the deprotection of this compound.
Acid-Catalyzed Deprotection Mechanism
The mechanism for the acid-catalyzed removal of the Boc group is a well-established process.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for "Tert-butyl o-tolylcarbamate" Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of "Tert-butyl o-tolylcarbamate" is critical in various stages of drug development and chemical research. This guide provides a comprehensive comparison of suitable analytical methods for its quantification, offering supporting data from structurally analogous compounds to inform method selection and validation. Detailed experimental protocols and a workflow for method validation are presented to aid researchers in establishing robust and reliable analytical procedures.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique for the quantification of "this compound" depends on factors such as the required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary candidate due to the aromatic nature of the tolyl group. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, particularly given the tert-butyl group which imparts volatility. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Disclaimer: The following quantitative performance data is based on published methods for structurally similar carbamate compounds and should be considered as an estimation for "this compound." Method validation with the specific analyte is essential.
Table 1: Performance Comparison of Analytical Methods for Carbamate Analysis
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Common Matrices |
| HPLC-UV | >0.99 | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | 95 - 105 | < 5 | Drug substance, reaction mixtures |
| GC-MS | >0.99 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | 90 - 110 | < 10 | Process intermediates, environmental samples |
| LC-MS/MS | >0.999 | 0.001 - 0.01 µg/mL | 0.003 - 0.03 µg/mL | 95 - 105 | < 5 | Biological fluids, complex mixtures |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the development and validation of analytical methods for "this compound."
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of "this compound" in relatively clean sample matrices.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 230 nm (based on the tolyl chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of "this compound" due to its potential volatility and provides high selectivity through mass spectrometric detection.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1) or splitless for higher sensitivity.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a known concentration.
-
If necessary, perform a derivatization step to enhance volatility, although the tert-butyl group may make this unnecessary.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high-sensitivity and high-selectivity quantification, especially in complex matrices, LC-MS/MS is the preferred method.
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column suitable for LC-MS (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the analyte with good peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard of "this compound" to identify the precursor ion and suitable product ions.
-
-
Sample Preparation:
-
Sample extraction from the matrix (e.g., solid-phase extraction for biological samples, or simple dilution for cleaner samples).
-
The final extract should be dissolved in a solvent compatible with the mobile phase.
-
Analytical Method Validation Workflow
The validation of an analytical method is crucial to ensure that the results are reliable and fit for purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.
Caption: Workflow for Analytical Method Validation.
The Performance of Tert-Butyl O-Tolylcarbamate in Synthetic Transformations: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the successful synthesis of complex molecules. This guide provides a comparative overview of tert-butyl o-tolylcarbamate's performance in key synthetic transformations, weighing its advantages against commonly used alternatives. While direct, comprehensive comparative studies benchmarking this compound against a wide array of other carbamates in specific, named synthetic transformations are not extensively documented in publicly available literature, we can infer its potential performance based on the general reactivity of N-aryl, N-alkoxycarbonyl-protected amines in widely-used cross-coupling reactions.
This guide will focus on two of the most significant and versatile synthetic methodologies in modern organic chemistry: Suzuki-Miyaura coupling for carbon-carbon bond formation and Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. In the context of carbamates, the aryl or vinyl carbamate can act as a coupling partner.
Comparison of this compound with Alternative Reagents in Suzuki-Miyaura Coupling
| Reagent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| This compound | Data not widely available | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., P(t-Bu)₃, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-120 °C | Potentially good stability; Boc protecting group is easily removable. | Lack of extensive performance data makes it a less predictable choice. |
| Aryl Triflates | 85 - 98 | Pd catalyst, Ligand, Base, Solvent, Room temperature to 100 °C | Highly reactive, often leading to high yields and fast reactions. | Can be more expensive and less stable than carbamates. |
| Aryl Chlorides | 70 - 95 | More active Pd catalyst/ligand systems required (e.g., palladacycles), higher temperatures. | More cost-effective and readily available starting materials. | Less reactive than bromides, iodides, and triflates, often requiring more forcing conditions. |
| Aryl Boronic Acids | 80 - 99 | Standard Suzuki-Miyaura conditions. | Highly reliable and versatile coupling partners. | Boronic acids can be prone to protodeboronation. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Carbamate
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl carbamate (1.0 equiv.), the boronic acid partner (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Workflow for Reagent Selection in Suzuki-Miyaura Coupling
Caption: Decision workflow for selecting a coupling partner in Suzuki-Miyaura reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Carbamates can serve as amine surrogates in this reaction.
Comparison of this compound with Alternative Reagents in Buchwald-Hartwig Amination
| Reagent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| This compound | Data not widely available | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Strong Base (e.g., NaOt-Bu, LHMDS), Solvent (e.g., Toluene), 80-110 °C | Boc group allows for in-situ deprotection or further manipulation. | Requires a strong base, which may not be compatible with all functional groups. Lack of specific performance data. |
| Primary/Secondary Amines | 80 - 99 | Standard Buchwald-Hartwig conditions. | Direct formation of the desired amine product. | Some amines can be poor nucleophiles or lead to side reactions. |
| Ammonia Surrogates | 75 - 95 | Often require specialized ligands and conditions. | Enables the synthesis of primary anilines. | Can be technically challenging. |
| Hydrazones/Imines | 85 - 98 | Followed by hydrolysis to yield the primary amine. | Good yields and avoids direct use of ammonia. | Requires an additional hydrolysis step. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination using a Carbamate
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the carbamate (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitor by GC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ether), and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Signaling Pathway of a Generalized Palladium-Catalyzed Cross-Coupling Reaction
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
While "this compound" is a structurally interesting molecule with potential applications in synthetic organic chemistry, its performance in widely used synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions is not well-documented in comparison to more established reagents. For researchers and drug development professionals, the choice of reagent will depend on a balance of factors including availability, cost, reactivity, and the specific requirements of the synthetic target. While aryl triflates and chlorides offer more predictable outcomes in Suzuki-Miyaura couplings, and primary/secondary amines are the direct choice for Buchwald-Hartwig aminations, this compound could be a viable, albeit less explored, alternative, particularly when the introduction and subsequent cleavage of a Boc protecting group is strategically advantageous. Further experimental investigation is required to fully benchmark its performance against the current standards.
Orthogonality of Tert-butyl Carbamate Protecting Groups in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The ideal protecting group offers robust stability under a variety of reaction conditions while allowing for mild and selective removal, a concept known as orthogonality. This guide provides a comprehensive comparison of the orthogonality of tert-butyl carbamates, exemplified by the widely used tert-butoxycarbonyl (Boc) group, with other common amine protecting groups. This analysis is critical for chemists in designing efficient and successful synthetic routes for complex molecules, including pharmaceuticals and other functional materials.
Performance Comparison of Amine Protecting Groups
The selection of an amine protecting group is dictated by its stability profile and the specific conditions required for its removal. An orthogonal set of protecting groups allows for the deprotection of one group without affecting others in the molecule.[1] The following table summarizes the stability of tert-butyl carbamates (represented by Boc) and other frequently used amine protecting groups under various reaction conditions.
| Protecting Group | Structure | Stable To | Labile To |
| Tert-butyl carbamate (Boc) | R-NH-CO-O-tBu | - Most bases and nucleophiles[2]- Catalytic hydrogenation[3] | - Strong acids (e.g., TFA, HCl)[3][4]- Lewis acids (e.g., AlCl₃)[5]- Heat[3] |
| Carboxybenzyl (Cbz or Z) | R-NH-CO-O-CH₂-Ph | - Mild acids and bases[3] | - Catalytic hydrogenation (e.g., H₂, Pd/C)[3] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | R-NH-CO-O-CH₂-Fmoc | - Acids- Catalytic hydrogenation | - Basic conditions (e.g., piperidine)[1][6] |
| Allyloxycarbonyl (Alloc) | R-NH-CO-O-CH₂-CH=CH₂ | - Acidic and basic conditions | - Palladium-catalyzed reactions[6] |
| 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) | R-NH-CO-O-CH₂-CH₂-Si(CH₃)₃ | - Most acidic and basic conditions | - Fluoride ions (e.g., TBAF)[6] |
| 2,2,2-Trichloroethoxycarbonyl (Troc) | R-NH-CO-O-CH₂-CCl₃ | - Acidic and basic conditions | - Reductive conditions (e.g., Zn/acetic acid)[6] |
This table is a synthesis of information from multiple sources providing general stability guidelines.[1][2][3][4][5][6] Specific substrate and reaction conditions can influence stability.
Experimental Workflow for Selective Deprotection
The orthogonality of the Boc group is frequently exploited in synthetic strategies where multiple amine functionalities are present. A common scenario involves the selective removal of a Boc group in the presence of a Cbz or Fmoc group. The following diagram illustrates a generalized workflow for such a selective deprotection.
Caption: Generalized workflow for the selective deprotection of a Boc group.
Key Experimental Protocols
Below are detailed methodologies for the selective deprotection of a tert-butyl carbamate (Boc) group in the presence of other acid-stable protecting groups.
Protocol 1: Selective Deprotection of Boc using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates where other functional groups are stable to strong acidic conditions.
Reaction Setup:
-
Dissolve the N-Boc protected substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
Reagent Addition:
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the stirred solution.[3] The reaction is often exothermic.
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
The resulting residue, often the trifluoroacetate salt of the amine, can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Mild and Selective Deprotection of Boc using Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids for Boc deprotection and has been shown to be tolerant of various functional groups.[7][8][9]
Reaction Setup:
-
Dissolve the N-Boc protected substrate (1.0 equivalent) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C.[10]
Reagent Addition:
-
Add oxalyl chloride (3.0 equivalents) dropwise to the stirred solution.[10] Caution should be exercised due to the evolution of gas (CO, CO₂, HCl).[10]
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[9][10]
-
Monitor the reaction by TLC or LC-MS.
Work-up and Isolation:
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess reagent.[10]
-
The product is typically obtained as the hydrochloride salt.[10]
Logical Relationship of Protecting Group Selection
The choice of protecting groups is a critical decision in the design of a synthetic route. The following diagram illustrates the logical considerations for selecting an amine protecting group based on the stability of other functional groups within the molecule.
Caption: Decision tree for selecting an amine protecting group.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tert-Butyl O-Tolylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl o-tolylcarbamate, ensuring compliance and minimizing risk.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not available. The following procedures are based on best practices for the disposal of similar carbamate compounds. It is imperative that users conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. Handling of this compound, as with similar solid chemical compounds, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or particulates.
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for tears or degradation before use. |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn. |
| Respiratory | Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is typically not required. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management facility.
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts of the chemical, contaminated materials (such as weighing paper, pipette tips, and gloves), and any solutions, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical and is kept securely sealed when not in use.
-
-
Waste Categorization:
-
All waste containing this compound should be categorized as hazardous chemical waste.
-
Consult your institution's EHS guidelines for specific waste stream categorization and any applicable local, state, or federal regulations.
-
-
Labeling:
-
Properly label the hazardous waste container with the full chemical name, "this compound," and any known associated hazards. The label should also include the accumulation start date.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's certified hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean up the spill, don the appropriate personal protective equipment as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl o-tolylcarbamate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Tert-butyl o-tolylcarbamate. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with handling this compound in powder form are inhalation of dust particles and direct contact with skin and eyes. The following table summarizes the recommended PPE to mitigate these risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against airborne particles and accidental splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[2][3][4] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a fume hood or when dust generation is likely.[2] |
Operational Plan: Step-by-Step Handling Procedures
To ensure minimal exposure and prevent contamination, a systematic approach to handling this compound is necessary. This involves careful preparation, precise execution of tasks within a controlled environment, and thorough decontamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly labeled with the chemical's hazards.[5][6]
-
Ventilation: A certified chemical fume hood is the most critical engineering control to prevent the inhalation of airborne particles.[4][7][8] All handling of the solid compound should occur within the fume hood.
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[5]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][8]
2. Weighing and Handling:
-
Avoid Pouring: To prevent the generation of dust, avoid pouring the powder directly from the container.[5] Use a spatula or scoop to transfer the material.
-
Weighing Technique: Whenever possible, weigh the compound directly in the fume hood.[6] If this is not feasible due to air currents, use an enclosed balance or the "tare method": place a lidded container on the balance, tare it, add the powder inside the fume hood, close the lid, and then weigh the container.[6]
-
Minimize Dust: Handle the compound gently to minimize dust formation. Keep containers closed when not in use.[5][9]
-
Solutions: When preparing solutions, add the solvent to the container with the powder slowly to avoid splashing and aerosolization.
3. Post-Handling and Decontamination:
-
Hand Washing: Immediately after handling, wash your hands thoroughly with soap and water, even if gloves were worn.[1]
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Surface Cleaning: Decontaminate the work area by wiping it down with a damp cloth or a towel wetted with an appropriate solvent in which the compound is soluble.[6] Avoid dry sweeping, which can create dust.[6]
-
Equipment Decontamination: Clean all non-disposable equipment, such as spatulas and glassware, after use.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including used bench paper, gloves, and disposable weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[9][10]
-
Empty Containers: "Empty" containers may still contain residual powder. Triple rinse them with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.[9] Puncturing the container can prevent reuse.[9]
2. Waste Disposal:
-
Licensed Disposal Service: All hazardous waste must be disposed of through a licensed professional waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][11] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11] |
| Small Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a wet cloth. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. uwlax.edu [uwlax.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
